molecular formula C7H6BrN3 B11892901 5-Bromo-3-ethynyl-6-methylpyrazin-2-amine CAS No. 1260879-75-1

5-Bromo-3-ethynyl-6-methylpyrazin-2-amine

Cat. No.: B11892901
CAS No.: 1260879-75-1
M. Wt: 212.05 g/mol
InChI Key: FQRKPIHQHAKISO-UHFFFAOYSA-N
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Description

5-Bromo-3-ethynyl-6-methylpyrazin-2-amine (Molecular Formula: C7H6BrN3, Molecular Weight: 212.05 g/mol ) is a versatile pyrazinamine-based chemical building block designed for advanced research and development. This compound integrates three distinct functional handles—a bromine atom, a free ethynyl group, and an amine group—on a methyl-substituted pyrazine core, making it a highly valuable scaffold in medicinal chemistry and materials science. The bromine substituent serves as an excellent leaving group for metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Stille couplings, enabling the introduction of diverse aromatic and heteroaromatic systems . The acetylene functionality is pivotal for click chemistry applications, specifically in copper-catalyzed azide-alkyne cycloaddition (CuAAC), to rapidly construct 1,2,3-triazole linkages for constructing molecular architectures or bioconjugation . The presence of the amine group offers a site for further derivatization through amide bond formation or condensation reactions. This multi-functional profile makes this compound a critical intermediate for constructing complex molecules, particularly in developing pharmaceutical candidates, agrochemicals, and functional organic materials. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1260879-75-1

Molecular Formula

C7H6BrN3

Molecular Weight

212.05 g/mol

IUPAC Name

5-bromo-3-ethynyl-6-methylpyrazin-2-amine

InChI

InChI=1S/C7H6BrN3/c1-3-5-7(9)10-4(2)6(8)11-5/h1H,2H3,(H2,9,10)

InChI Key

FQRKPIHQHAKISO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(C(=N1)N)C#C)Br

Origin of Product

United States

Strategic Methodologies for the Synthesis of 5 Bromo 3 Ethynyl 6 Methylpyrazin 2 Amine

Retrosynthetic Analysis of the Pyrazine (B50134) Core and Functional Groups

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials through a series of logical bond disconnections. slideshare.neted.ac.uk This process helps in designing a viable forward synthetic route. For 5-bromo-3-ethynyl-6-methylpyrazin-2-amine, the analysis involves considering the stability and reactivity of the pyrazine ring and the interplay of its functional groups.

Disconnection Strategies for the Ethynyl (B1212043) Moiety

The carbon-carbon triple bond of the ethynyl group is a key disconnection point. A common and reliable method for forming such a bond on an aromatic or heteroaromatic ring is through transition-metal-catalyzed cross-coupling reactions.

Sonogashira Coupling: The most logical disconnection for the ethynyl group is via a Sonogashira coupling reaction. This involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. In this case, the disconnection would be between the pyrazine C3 carbon and the ethynyl carbon. This leads to a 3-halopyrazine precursor and an ethynylating reagent. A protected alkyne, such as trimethylsilylacetylene (B32187), is often used, followed by a deprotection step.

Disconnection Forward Reaction Precursors
Pyrazine-C≡CSonogashira Coupling3-Halo-5-bromo-6-methylpyrazin-2-amine + Ethynylating agent (e.g., (Trimethylsilyl)acetylene)

This strategy suggests that a key intermediate in the synthesis would be a dihalogenated pyrazine, for instance, a 3,5-dibromo-6-methylpyrazin-2-amine (B1358044), where one bromine atom can be selectively replaced by the ethynyl group.

Approaches for the Bromo Substituent Incorporation

The introduction of the bromine atom at the C5 position can be achieved at various stages of the synthesis. The timing of this halogenation step is crucial and depends on the directing effects of the other substituents present on the pyrazine ring.

Direct Bromination: Given the activating nature of the amino group at C2 and the methyl group at C6, direct electrophilic bromination of a 2-amino-6-methylpyrazine precursor is a plausible route. The amino group strongly directs electrophiles to the ortho and para positions (C3 and C5). Therefore, bromination of 2-amino-6-methylpyrazine could potentially yield the desired 5-bromo isomer.

Halogenation of a Pre-functionalized Pyrazine: Alternatively, the bromine atom can be introduced onto a pyrazine ring that already contains other functional groups. The choice of brominating agent and reaction conditions would be critical to ensure regioselectivity. beilstein-archives.orgsigmaaldrich.com

Considerations for the Methyl and Amino Group Introduction

The amino and methyl groups form the initial scaffold of the substituted pyrazine. The synthesis of the 2-amino-6-methylpyrazine core is a logical starting point for the subsequent functionalization steps.

Building the Pyrazine Ring: The most common methods for constructing the pyrazine ring involve the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine. researchgate.netwikipedia.org For the target molecule, this could involve the reaction of a substituted 1,2-diaminopropane (B80664) derivative with a glyoxal (B1671930) derivative. However, a more common approach is the condensation of α-amino ketones or related compounds. youtube.com

Functional Group Interconversion: An alternative is to start with a commercially available substituted pyrazine and introduce the amino and methyl groups through functional group interconversions. For example, a chloropyrazine could be converted to an aminopyrazine via nucleophilic aromatic substitution. organic-chemistry.org

A plausible retrosynthetic pathway would start with the disconnection of the ethynyl and bromo groups, leading back to a core 2-amino-6-methylpyrazine scaffold.

Precursor Chemistry and Starting Material Selection for this compound

The success of the synthesis relies heavily on the efficient preparation of key precursors. This section details the synthesis of the pyrazine scaffold and the halogenation techniques required.

Synthesis and Derivatization of Pyrazine Scaffolds

The synthesis of substituted pyrazines is well-established in heterocyclic chemistry. nih.govtandfonline.com A variety of methods can be employed to generate the required 2-amino-6-methylpyrazine core.

Condensation Reactions: The classical approach involves the condensation of an α-aminocarbonyl compound with another α-aminocarbonyl or a related species. For instance, the self-condensation of an amino acetone (B3395972) derivative could, in principle, lead to a dimethylpyrazine, which would then require further functionalization. A more controlled synthesis might involve the reaction of an aminonitrile with an α-keto compound.

From Commercially Available Pyrazines: A more practical approach often involves starting with a simpler, commercially available pyrazine and introducing the required functional groups. For example, starting with 2-amino-6-methylpyrazine, the subsequent bromination and ethynylation steps can be planned.

Starting Material Potential Synthesis Route
2-Amino-6-methylpyrazine1. Bromination to introduce the bromo group at C5. 2. Halogenation at C3 followed by Sonogashira coupling.
2,6-Dichloropyrazine1. Selective amination at C2. 2. Introduction of the methyl group (e.g., via cross-coupling). 3. Bromination and ethynylation.

The derivatization of the pyrazine scaffold often involves electrophilic substitution, nucleophilic substitution, and metal-catalyzed cross-coupling reactions. organic-chemistry.orgrsc.org The electron-deficient nature of the pyrazine ring makes nucleophilic aromatic substitution of halo-pyrazines a feasible strategy. organic-chemistry.org

Halogenation Reagents and Techniques for Pyrazine Rings

The introduction of a bromine atom onto the pyrazine ring is a critical step. The choice of reagent and conditions is dictated by the substituents already present on the ring. nih.govnih.gov

Electrophilic Bromination: For activated pyrazine rings (e.g., those bearing amino groups), direct bromination using electrophilic bromine sources can be effective. Common reagents include:

N-Bromosuccinimide (NBS): A mild and selective brominating agent, often used with a radical initiator or under acidic conditions.

Bromine (Br₂): Can be used in various solvents like acetic acid or chloroform. Its reactivity can be modulated by the solvent and temperature.

Sandmeyer-type Reactions: If an amino group is present at the position where the bromine is desired, it can be converted to a diazonium salt and then displaced by a bromide ion, although this is less common for pyrazines compared to anilines.

The table below summarizes some common halogenating reagents used for heterocyclic compounds.

Reagent Abbreviation Typical Application
N-BromosuccinimideNBSSelective bromination of activated rings and allylic/benzylic positions. sigmaaldrich.com
BromineBr₂Direct electrophilic bromination of aromatic and heteroaromatic rings.
Phosphorus tribromidePBr₃Conversion of hydroxyl groups to bromides.
Phosphorus oxybromidePOBr₃Conversion of keto groups in heterocycles to bromo groups.

The regioselectivity of the halogenation is a key challenge. The strong directing effect of the amino group at C2 would favor substitution at C3 and C5. Careful control of stoichiometry and reaction conditions would be necessary to achieve selective bromination at the C5 position.

Alkynylation Reagents and Methodologies for Heteroaromatic Systems

The introduction of an ethynyl group onto a heteroaromatic ring is a pivotal transformation in the synthesis of the target compound. The Sonogashira cross-coupling reaction is the most prominent and versatile method for forming C(sp²)-C(sp) bonds between aryl or vinyl halides and terminal alkynes. nih.govacs.org This reaction is typically catalyzed by a palladium(0) complex in the presence of a copper(I) co-catalyst and a base, often an amine, which also can serve as the solvent. nih.gov

The general mechanism of the copper-co-catalyzed Sonogashira reaction involves two interconnected catalytic cycles. In the copper cycle, the terminal alkyne reacts with the copper(I) salt in the presence of a base to form a copper(I) acetylide intermediate. This step is crucial as it increases the nucleophilicity of the alkyne. In the palladium cycle, the palladium(0) catalyst undergoes oxidative addition with the heteroaryl halide (in this case, a bromopyrazine derivative). The resulting Pd(II) complex then undergoes transmetalation with the copper acetylide, transferring the alkynyl group to the palladium center. Finally, reductive elimination from this complex yields the desired alkynylated pyrazine and regenerates the palladium(0) catalyst.

In recent years, copper-free Sonogashira protocols have gained traction to avoid the formation of diacetylene byproducts (Glaser coupling) and to simplify purification. nih.gov These methods often require a different ligand set for the palladium catalyst and may necessitate harsher reaction conditions.

Common alkynylation reagents for this purpose include:

Trimethylsilylacetylene (TMSA): This is a widely used reagent for introducing a protected ethynyl group. The TMS group can be easily removed under mild conditions (e.g., with a fluoride (B91410) source like TBAF or with a base like K₂CO₃ in methanol) to reveal the terminal alkyne.

Ethynylmagnesium bromide: A Grignard reagent that can be used for the alkynylation of certain substrates.

Various substituted alkynes: For the direct introduction of a functionalized alkynyl moiety.

For the synthesis of this compound, a Sonogashira coupling is the most logical approach to install the ethynyl group at the C-3 position of a suitably substituted bromopyrazine precursor.

Multi-Step Synthetic Pathways to this compound

A plausible multi-step synthesis for this compound would involve the sequential functionalization of a pyrazine core. A logical retrosynthetic analysis suggests that a key intermediate would be a di-halogenated pyrazine, allowing for a selective alkynylation at one position while retaining the halogen at another.

A likely synthetic route commences with the commercially available 2-amino-6-methylpyrazine. The sequence of reactions would be designed to install the bromo and ethynyl groups at the desired positions with high regioselectivity.

Proposed Synthetic Pathway:

Dibromination of 2-Amino-6-methylpyrazine: The starting material, 2-amino-6-methylpyrazine, can be subjected to bromination to install bromine atoms on the pyrazine ring. The activating amino group and the weakly activating methyl group will direct electrophilic substitution. Treatment with a brominating agent such as N-bromosuccinimide (NBS) or bromine in a suitable solvent is expected to yield 3,5-dibromo-6-methylpyrazin-2-amine americanelements.com. The amino group strongly activates the ortho (C3) and para (C5) positions for electrophilic halogenation.

Selective Sonogashira Coupling: The key step in this pathway is the regioselective Sonogashira coupling of the 3,5-dibromo-6-methylpyrazin-2-amine intermediate. The goal is to selectively introduce the ethynyl group at the C-3 position. The regioselectivity of this reaction can be influenced by both steric and electronic factors. The bromine at C-5 is sterically hindered by the adjacent methyl group at C-6. In contrast, the bromine at C-3 is flanked by the amino group and an unsubstituted position, making it more accessible to the bulky palladium catalyst complex. This steric difference is often sufficient to achieve selective coupling at the less hindered position. Using a protected alkyne like trimethylsilylacetylene (TMSA) is advisable, followed by deprotection.

Deprotection: The final step would be the removal of the trimethylsilyl (B98337) (TMS) protecting group from the alkyne. This is typically achieved using a fluoride source such as tetrabutylammonium (B224687) fluoride (TBAF) or by treatment with a mild base like potassium carbonate in methanol (B129727), yielding the final product, This compound .

This sequential approach allows for the controlled installation of the required functional groups, leveraging established synthetic methodologies for pyrazine functionalization.

While a stepwise approach offers good control, one-pot sequences are attractive for their efficiency and reduced waste generation. nih.govresearchgate.net A potential one-pot or tandem reaction could involve the in-situ formation of the dibromo intermediate followed by the Sonogashira coupling. However, controlling the selectivity in such a setup can be challenging due to the presence of multiple reactive species and potential cross-reactivity. A more feasible one-pot approach might combine the Sonogashira coupling and the deprotection step, where after the coupling reaction is complete, the deprotecting agent is added to the same reaction vessel.

For instance, after the selective coupling of 3,5-dibromo-6-methylpyrazin-2-amine with TMSA, potassium carbonate and methanol could be added directly to the reaction mixture to facilitate the deprotection of the silyl (B83357) group, thus yielding the final product in a two-step, one-pot procedure.

The successful synthesis of this compound hinges on controlling both chemoselectivity and regioselectivity.

Chemoselectivity: In the Sonogashira coupling step, the key challenge is to perform the C-C coupling without affecting the amino group or the other bromo substituent. Palladium catalysts are generally tolerant of amino groups, and the reaction conditions can be optimized to prevent side reactions. The choice of a copper-free system can also enhance chemoselectivity by preventing undesired homocoupling of the alkyne. nih.gov

Regioselectivity: This is arguably the most critical aspect of the synthesis. As discussed, the selective alkynylation of the C-3 bromine over the C-5 bromine in 3,5-dibromo-6-methylpyrazin-2-amine is crucial. This selectivity is primarily governed by:

Steric Hindrance: The methyl group at C-6 provides significant steric bulk around the C-5 bromine, making it less accessible for the oxidative addition to the palladium catalyst. rsc.org

Electronic Effects: The electron-donating amino group at C-2 influences the electron density of the ring. While it activates both ortho and para positions, the steric factor is often the dominant differentiating element in these cases.

Catalyst Control: The choice of palladium catalyst and, particularly, the phosphine (B1218219) ligand can have a profound impact on regioselectivity. rsc.orgelsevierpure.com Bulky phosphine ligands can further enhance the steric differentiation between the two bromine atoms, favoring reaction at the less hindered C-3 position.

A summary of directing effects of the substituents on the pyrazine ring is presented below:

SubstituentPositionEffect on Electrophilic SubstitutionDirecting Influence
-NH₂2ActivatingOrtho (3), Para (5)
-CH₃6Weakly ActivatingOrtho (5), Para (3)

In the case of 2-amino-6-methylpyrazine, both substituents activate the same positions (3 and 5), leading to the formation of the 3,5-dibromo derivative. The subsequent regioselectivity of the Sonogashira coupling is then primarily a result of the steric environment around the two bromine atoms.

Optimization of Reaction Conditions and Yield Enhancement for this compound Synthesis

To maximize the yield and purity of the final product, optimization of the Sonogashira coupling step is essential. Key parameters to consider include the choice of catalyst, ligand, base, and solvent.

The choice of the palladium catalyst and its associated ligands is paramount for an efficient and selective Sonogashira coupling.

Palladium Precursors: Common palladium sources include Pd(PPh₃)₄, PdCl₂(PPh₃)₂, and Pd₂(dba)₃. For copper-free conditions, palladium complexes with bulky electron-rich phosphine ligands are often employed. researchgate.net

Ligands: The ligand plays a critical role in stabilizing the palladium catalyst and modulating its reactivity and selectivity.

Triphenylphosphine (PPh₃): A standard and widely used ligand.

Bulky Phosphines: Ligands such as XPhos, SPhos, or DavePhos can be particularly effective in copper-free Sonogashira reactions and can enhance selectivity in sterically demanding couplings. researchgate.net The use of bidentate ligands can also influence the outcome of the reaction. rsc.org

Catalyst Loading: Typically, catalyst loading can range from 0.5 to 5 mol%. Lowering the catalyst loading is desirable for economic and environmental reasons, but this must be balanced against reaction time and yield. kaust.edu.sa High-activity catalysts may allow for loadings as low as 0.1 mol% or even less.

A screening of different catalyst systems would be the first step in optimizing the synthesis. A representative table of catalyst systems for Sonogashira coupling on heteroaromatic systems is provided below.

Table 1: Representative Catalyst Systems for Sonogashira Coupling

Entry Palladium Source Ligand Co-catalyst Base Solvent Temperature (°C)
1 Pd(PPh₃)₄ - CuI Et₃N DMF 80
2 PdCl₂(PPh₃)₂ - CuI Et₃N/THF THF 65
3 Pd₂(dba)₃ XPhos None (Cu-free) Cs₂CO₃ Dioxane 100

The optimal conditions would be determined by systematically varying these parameters and analyzing the reaction mixture for conversion, yield, and purity of the desired product. The use of a continuous flow reactor could also facilitate rapid screening of catalysts and reaction conditions. thalesnano.com

Solvent Effects and Reaction Media Engineering

The choice of solvent is a critical parameter in the Sonogashira cross-coupling reaction, as it can profoundly influence reaction rates, catalyst stability, and product selectivity. lucp.net The solvent medium must facilitate the dissolution of reactants, reagents, and catalyst complexes while promoting the desired chemical transformations. A variety of solvents, ranging from polar aprotic to nonpolar, have been successfully employed for Sonogashira couplings and related pyrazine syntheses.

Polar aprotic solvents like dimethylformamide (DMF), acetonitrile (B52724) (MeCN), and tetrahydrofuran (B95107) (THF) are frequently utilized. wikipedia.orglucp.netresearchgate.net DMF, for instance, was found to be the optimal solvent for a copper-free Sonogashira coupling of a bromo-pyrazole derivative at 100°C. researchgate.net Similarly, THF is a common choice, sometimes used in conjunction with a base that can also act as a co-solvent, such as triethylamine (B128534). wikipedia.orgorganic-chemistry.org The polarity of these solvents can stabilize charged or polar intermediates, which may enhance regioselectivity. lucp.net However, in some cases, less polar solvents like 1,4-dioxane (B91453) or toluene (B28343) have resulted in quantitative product formation in other pyrazine syntheses. mdpi.com The selection is often substrate-dependent, and what works for one heterocyclic system may require adjustment for another.

The engineering of the reaction media can also involve using a mixture of solvents to fine-tune polarity and solubility. For example, a mixture of methanol and water was used as the solvent system for the synthesis of 5-bromo-2-methylpyridin-3-amine. chemicalbook.com In some modern, sustainable protocols, water itself has been used as the reaction medium, often with the aid of surfactants to solubilize the organic reactants. organic-chemistry.org

Table 1: Influence of Solvent on Sonogashira and Related Pyrazine Syntheses
Solvent SystemTypical ReactionObserved Effect/YieldReference
DMFCopper-free Sonogashira CouplingHigh conversion (98%) at 100°C for bromo-pyrazole coupling. researchgate.net
THF / TriethylamineSonogashira CouplingCommonly used; efficient for aryl iodides at low temperatures (-78°C to RT). organic-chemistry.org
1,4-Dioxane / WaterSuzuki Coupling of Bromo-aminopyridineEffective medium for coupling with various arylboronic acids, yielding good results. mdpi.com
Acetonitrile (MeCN)Synthesis of N-[5-Bromo-2-methylpyridine-3-yl]acetamideUsed as the primary solvent for acylation reaction. mdpi.com
Methanol / WaterReduction of Nitro-bromopyridineEffective for iron-powder-mediated reduction to form an aminopyridine. chemicalbook.com
Dichloromethane (DCM)Bromination of 5-methylpyrazin-2-amineUsed as the solvent for direct bromination, yielding 3-bromo-5-methylpyrazin-2-amine (88%). chemicalbook.com

Temperature and Pressure Parameters

Temperature is a crucial lever for controlling reaction kinetics and selectivity in the synthesis of this compound. While Sonogashira couplings are renowned for proceeding under mild conditions, often at room temperature, the reactivity of the specific aryl bromide dictates the necessary thermal energy. wikipedia.org Less reactive substrates, such as aryl bromides compared to aryl iodides, may require elevated temperatures to achieve a reasonable reaction rate. youtube.com

Research on related heterocyclic systems provides a useful guide. For the coupling of a bromo-pyrazole, a temperature of 100°C was found to be near optimal, with significant drops in conversion observed at 50°C (81% conversion) and 25°C (32% conversion). researchgate.net In another study involving Suzuki coupling of a bromo-aminopyridine, the reaction mixture was heated to 85–95°C for over 15 hours to ensure completion. mdpi.com Conversely, some highly efficient protocols for aryl iodides have been developed to run at temperatures as low as -78°C, gradually warming to room temperature. organic-chemistry.org The use of higher temperatures must be carefully managed, as it can sometimes promote undesirable side reactions, such as the homocoupling of terminal alkynes (Glaser coupling). youtube.com

Pressure is less commonly a manipulated variable in these types of solution-phase reactions unless volatile reagents like propyne (B1212725) are used, where specific setups are required to avoid high-pressure conditions. organic-chemistry.org However, for certain related syntheses, such as the amination of dibromopyridine in a sealed pressure tube, high temperature and pressure are integral to the procedure.

Table 2: Temperature and Pressure Parameters in Relevant Syntheses
Reaction TypeSubstrate ExampleTemperaturePressureOutcomeReference
Sonogashira Coupling4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole100 °CAtmosphericOptimal for high conversion (98%). researchgate.net
Suzuki Coupling5-bromo-2-methylpyridin-3-amine85-95 °CAtmosphericRequired for effective coupling over >15 hours. mdpi.com
Sonogashira CouplingAryl Iodides with Propyne-78 °C to RTAtmosphericHigh yields (85-94%) under mild, low-temp conditions. organic-chemistry.org
Bromination5-methylpyrazin-2-amineRoom Temp.AtmosphericEffective for producing 3-bromo-5-methylpyrazin-2-amine. chemicalbook.com
Amination2,6-DibromopyridineHigh Temp.High (Pressure Tube)Necessary conditions for amination reaction.

Reaction Time Profiling and Kinetic Control

The duration of the synthesis is a key factor that is optimized to maximize the yield of the desired product while minimizing the formation of impurities. Reaction times for Sonogashira couplings can vary significantly, from a few hours to over a day, depending on the reactivity of the substrates, catalyst efficiency, and temperature. mdpi.comkaust.edu.sa

Reaction time profiling, typically monitored by techniques like thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or high-performance liquid chromatography (HPLC), is essential for kinetic control. mdpi.com By tracking the consumption of the starting materials and the appearance of the product and byproducts over time, the reaction can be stopped at the optimal point.

For instance, in the Suzuki coupling of 5-bromo-2-methylpyridin-3-amine, the reaction was monitored by TLC and allowed to proceed for over 15 hours to ensure the consumption of the starting material. mdpi.com In the synthesis of 3-bromo-5-methylpyrazin-2-amine, the bromination reaction was stirred overnight at room temperature. chemicalbook.com Kinetic control is particularly important in Sonogashira couplings to prevent side reactions like Glaser homocoupling, which can become more prevalent with extended reaction times or at higher temperatures. The rate-determining step in the copper-cocatalyzed cycle is generally considered to be the transmetalation from the copper acetylide to the palladium complex. libretexts.orgyoutube.com Understanding this allows chemists to fine-tune conditions, such as catalyst and ligand choice, to accelerate the desired pathway relative to competing side reactions.

Advanced Purification Techniques in Research Synthesis of this compound

Following the synthesis, a robust purification strategy is paramount to isolate this compound from unreacted starting materials, catalysts, and reaction byproducts. A multi-step approach combining chromatographic methods with crystallization or other techniques is often necessary to achieve high purity suitable for research applications.

Chromatographic Separations (e.g., Column Chromatography, HPLC)

Column chromatography is a cornerstone technique for the purification of pyrazine derivatives. nih.govresearchgate.net Normal-phase flash chromatography using silica (B1680970) gel as the stationary phase is commonly employed. jasco.hu The choice of mobile phase, typically a binary mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) and a more polar solvent like ethyl acetate (B1210297), is optimized to achieve separation. For instance, a 90:10 hexane/ethyl acetate mixture was effective in separating pyrazines from more polar imidazole (B134444) byproducts. nih.gov The effectiveness of the separation can be enhanced by using silica with a higher surface area (>700 m²/g), which provides better resolution for closely related pyrazine compounds compared to standard silica. jasco.hu

For higher purity requirements or for analytical purposes, High-Performance Liquid Chromatography (HPLC) is the method of choice. Reversed-phase HPLC, using a C18 (octadecylsilica) column with a mobile phase such as acetonitrile/water or methanol/water, is widely applied for the analysis and separation of pyrazines and their analogues. nih.gov In some cases, specialized columns, like a polysaccharide chiral stationary phase, have been used to separate pyrazine regio-isomers. nih.gov

Table 3: Chromatographic Methods for Pyrazine Purification
MethodStationary PhaseMobile Phase ExampleApplication/NotesReference
Flash ChromatographySilica GelHexane/Ethyl Acetate (90:10)Effective for separating pyrazines from polar impurities like imidazoles. nih.gov
Flash ChromatographyHigh Surface Area Silica (>700 m²/g)Hexane/Ethyl AcetateProvides superior separation and resolution of chemically similar pyrazines. jasco.hu
Reversed-Phase HPLCC18 (ODS)Acetonitrile/WaterCommonly used for the separation and quantitation of pyrazine derivatives. nih.gov
Column ChromatographyC18-bonded SilicaEthanolUsed to isolate pyrazines from an aqueous distillate, trapping the pyrazines which are then eluted with ethanol. nih.gov

Recrystallization and Precipitation Strategies

Recrystallization is a powerful and widely used technique for purifying solid organic compounds. youtube.com The principle relies on the differential solubility of the target compound and its impurities in a given solvent at different temperatures. youtube.com The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. youtube.com For amine-containing compounds like the target molecule, which may have complex solubility profiles, finding the right solvent or solvent system is key.

Commonly used solvent systems for recrystallization include mixtures like heptane/ethyl acetate, methanol/water, and dichloromethane/hexane. reddit.compitt.eduyoutube.com The process involves dissolving the impure solid in a minimal amount of the hot solvent to create a saturated solution. Any insoluble impurities can be removed at this stage by hot filtration. The solution is then allowed to cool slowly. youtube.com Slow cooling is crucial as it encourages the formation of a well-ordered crystal lattice that excludes impurity molecules, which remain in the mother liquor. reddit.com If crystallization does not initiate spontaneously, it can often be induced by scratching the inner surface of the flask with a glass rod or by adding a "seed crystal" of the pure compound. For basic compounds like amines and pyrazines that are difficult to dissolve in common organic solvents, acidic solvents like acetic acid or its mixtures may be used, though care must be taken to avoid salt formation. researchgate.net

Sublimation and Distillation for Purity Enhancement

Sublimation and distillation are purification methods based on phase changes and are suitable for compounds with appropriate volatility.

Sublimation is the direct transition of a substance from a solid to a gas phase without passing through a liquid phase. youtube.com This technique can be an excellent final purification step for solids that have an appreciable vapor pressure below their melting point, provided the impurities are significantly less volatile. youtube.com The impure solid is heated under vacuum, causing it to sublime. The resulting gas then deposits as pure crystals on a cooled surface, often a "cold finger" apparatus. youtube.com This method has been successfully used in the purification of related heterocyclic compounds, such as 2-Bromo-6-methylaminopyridine.

Distillation is primarily used to purify liquids or to separate volatile compounds from non-volatile solids. In the context of pyrazine purification, distillation has been employed to isolate volatile pyrazines from an aqueous reaction mixture, effectively leaving non-volatile impurities like imidazoles behind in the distillation pot. nih.govresearchgate.net The collected distillate, containing the pyrazine and water, can then be subjected to further purification steps, such as extraction or chromatography on a C18 column, to remove the water and isolate the pure compound. nih.gov

Elucidation of Chemical Reactivity and Derivatization Potential of 5 Bromo 3 Ethynyl 6 Methylpyrazin 2 Amine

Reactivity of the Bromo Substituent in 5-Bromo-3-ethynyl-6-methylpyrazin-2-amine

The bromine atom on the pyrazine (B50134) ring of this compound is the primary site for a variety of chemical transformations. Its reactivity is largely dictated by the electronic properties of the pyrazine core. As an electron-deficient aromatic system, the pyrazine ring enhances the electrophilicity of the carbon atom attached to the bromine, making it susceptible to nucleophilic attack and a suitable substrate for transition metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the derivatization of electron-poor aromatic halides. wikipedia.orgmasterorganicchemistry.com The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. youtube.com The presence of electron-withdrawing groups ortho and para to the leaving group accelerates this reaction by stabilizing the negative charge of the intermediate. masterorganicchemistry.com

In the case of this compound, the pyrazine ring itself is strongly electron-withdrawing. This inherent electronic property should facilitate SNAr reactions at the 5-position. Pyridines, which are also electron-deficient heterocycles, readily undergo SNAr reactions, especially when substituted with activating groups. wikipedia.org For instance, 5-bromo-1,2,3-triazines have been shown to react with phenols in a concerted SNAr reaction. nih.gov It is therefore highly probable that the bromo substituent in this compound can be displaced by a variety of nucleophiles.

Potential nucleophiles for this transformation include alkoxides, thiolates, and amines. The reaction would typically be carried out in a polar aprotic solvent in the presence of a base to generate the nucleophile in situ.

Table 1: Representative Nucleophilic Aromatic Substitution Reactions on Bromo-N-Heterocycles

Bromo-HeterocycleNucleophileConditionsProductYield (%)Reference
5-Bromo-1,2,3-triazinePhenolK2CO3, DMF, 80 °C5-Phenoxy-1,2,3-triazineHigh nih.gov
2-BromopyridineSodium methoxideMethanol (B129727), reflux2-MethoxypyridineGood wikipedia.org

This table presents data for analogous compounds to illustrate the potential reactivity of this compound.

Transition Metal-Catalyzed Cross-Coupling Reactions

The bromo substituent on this compound serves as an excellent handle for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide array of functional groups.

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. libretexts.org This reaction is widely used in the synthesis of biaryls, styrenes, and other conjugated systems. libretexts.org

The bromo group on this compound is expected to readily participate in Suzuki-Miyaura coupling reactions. Studies on similar substrates, such as bromopyrimidines and bromopyridines, have demonstrated the feasibility of this transformation. For example, 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) has been successfully coupled with various arylboronic acids using a Pd(PPh3)4 catalyst. mdpi.com The reaction conditions typically involve a palladium catalyst, a phosphine (B1218219) ligand, a base (such as K3PO4 or Cs2CO3), and a solvent system like dioxane/water or toluene (B28343). nih.govbeilstein-journals.org The presence of unprotected nitrogen-rich heterocycles can sometimes inhibit the catalyst, but the use of appropriate ligands and reaction conditions can overcome this challenge. nih.gov

Table 2: Representative Suzuki-Miyaura Coupling Reactions on Bromo-N-Heterocycles

Bromo-HeterocycleBoronic Acid/EsterCatalyst/LigandBaseSolventYield (%)Reference
5-(4-bromophenyl)-4,6-dichloropyrimidinePhenylboronic acidPd(PPh3)4K3PO41,4-Dioxane (B91453)60 mdpi.com
3,4,5-tribromo-2,6-dimethylpyridine2-Methoxyphenylboronic acidPd(PPh3)4Na2CO3Toluene/Ethanol/Water- beilstein-journals.org
3-ChloroindazolePhenylboronic acidXPhos/Pd2(dba)3K3PO4Dioxane/WaterModest nih.gov

This table presents data for analogous compounds to illustrate the potential reactivity of this compound.

The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. organic-chemistry.orgwikipedia.org This reaction is a powerful method for the vinylation of aromatic rings. The bromo substituent of this compound should be amenable to Heck coupling with various alkenes. The reaction is typically carried out in the presence of a palladium catalyst, a phosphine ligand or an N-heterocyclic carbene (NHC) ligand, and a base. nih.gov Mechanochemical methods have also been developed for Heck reactions on bromoindazoles, which can be relevant for other N-heterocycles. nih.govbeilstein-journals.org

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction is highly efficient for the synthesis of arylalkynes and conjugated enynes. libretexts.org Given that this compound already contains an ethynyl (B1212043) group, a Sonogashira reaction at the bromo position would lead to the formation of a di-alkynylated pyrazine derivative. The reaction is generally performed under mild conditions using a palladium catalyst, a copper(I) salt (e.g., CuI), and an amine base which can also serve as the solvent. scirp.orgresearchgate.net

Table 3: Representative Heck and Sonogashira Coupling Reactions on Bromo-N-Heterocycles

ReactionBromo-HeterocycleCoupling PartnerCatalyst/CocatalystBaseSolventYield (%)Reference
Heck4-BromoacetophenoneStyrenePd(OAc)2/LHXK2CO3Water/DMFHigh nih.gov
Heck3-BromoindazoleStyrenePd(OAc)2/PPh3TEASilica (B1680970) gel (ball-milling)Good nih.govbeilstein-journals.org
Sonogashira2-Amino-3-bromopyridinePhenylacetylenePd(CF3COO)2/PPh3/CuIEt3NDMF72-96 scirp.orgresearchgate.net

This table presents data for analogous compounds to illustrate the potential reactivity of this compound.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. organic-chemistry.orgyoutube.com This reaction is a powerful tool for the synthesis of arylamines. The bromo group in this compound is a suitable electrophile for this transformation, allowing for the introduction of a wide variety of primary and secondary amines at the 5-position of the pyrazine ring.

The reaction typically employs a palladium catalyst in combination with a bulky, electron-rich phosphine ligand, such as those from the Buchwald ligand family (e.g., XPhos, SPhos). youtube.com A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is commonly used. chemspider.com The reaction has been successfully applied to a range of brominated heterocycles, including bromopyridines. chemspider.comnih.gov

Table 4: Representative Buchwald-Hartwig Amination Reactions on Bromo-N-Heterocycles

Bromo-HeterocycleAmineCatalyst/LigandBaseSolventYield (%)Reference
2-Bromo-6-methylpyridine(+/-)-trans-1,2-diaminocyclohexanePd2(dba)3/BINAPNaOt-BuToluene60 chemspider.com
2-BromopyridinesVolatile amines--Sealed tubeGood nih.gov
BromoflavonesVarious aminesPd2(dba)3--Moderate to good

This table presents data for analogous compounds to illustrate the potential reactivity of this compound. Note that one reference did not specify all reaction components.

The Stille coupling is a palladium-catalyzed cross-coupling reaction between an organohalide and an organotin compound (organostannane). organic-chemistry.orgwikipedia.org This reaction is known for its tolerance of a wide variety of functional groups. libretexts.org The bromo substituent on this compound should be reactive towards Stille coupling with various organostannanes, including aryl-, vinyl-, and alkynylstannanes.

The reaction is catalyzed by a palladium(0) complex, often generated in situ from a palladium(II) precursor. harvard.edu The addition of ligands and co-catalysts like CuI can enhance the reaction rate. harvard.edu While the toxicity of organotin reagents is a drawback, the Stille reaction remains a valuable tool for complex molecule synthesis. organic-chemistry.org The reaction has been successfully applied to various heterocyclic systems. libretexts.org

Table 5: Representative Stille Coupling Reactions

ElectrophileOrganostannaneCatalystAdditiveSolventYield (%)Reference
Aryl IodideVinylstannanePd(PPh3)4LiCl-- organic-chemistry.org
Aryl BromideOrganotinPd(OAc)2/Dabco--Good organic-chemistry.org
Aryl HalideHypervalent OrganostannatePd/Imidazolium (B1220033) Salt--- organic-chemistry.org

This table presents general data for Stille coupling reactions to illustrate the potential reactivity of this compound, as specific examples on closely related N-heterocycles were not prominently available in the search results.

Grignard Reagent Formation and Subsequent Transformations

The formation of a Grignard reagent from an aryl halide is a cornerstone of carbon-carbon bond formation in organic synthesis. youtube.commasterorganicchemistry.comyoutube.com However, the direct formation of a Grignard reagent from this compound by reaction with magnesium metal is complicated by the presence of two acidic protons: one on the terminal alkyne (pKa ≈ 25) and another on the amine group (pKa ≈ 17). Grignard reagents are potent bases and would preferentially deprotonate these functional groups rather than undergo oxidative addition at the carbon-bromine bond.

To successfully generate the desired pyrazinyl Grignard reagent, a protecting group strategy would be required. The amine and ethynyl groups would first need to be protected. For instance, the amine could be protected as a silylamide, and the terminal alkyne could be masked with a silyl (B83357) group, such as trimethylsilyl (B98337) (TMS). Following protection, treatment with magnesium in an etheral solvent like tetrahydrofuran (B95107) (THF) or diethyl ether would facilitate the formation of the Grignard reagent.

Once formed, this pyrazinyl Grignard reagent would be a powerful nucleophile, capable of reacting with a wide range of electrophiles. Subsequent deprotection would then yield the derivatized pyrazine.

Table 1: Hypothetical Scheme for Grignard Reagent Transformation

StepReactionReagents and ConditionsIntermediate/Product
1Protection1. TMSCl, Et3N; 2. n-BuLi, TMSCl2-N(TMS)₂-3-(TMS-ethynyl)-5-bromo-6-methylpyrazine
2Grignard FormationMg(0), THF, reflux2-N(TMS)₂-3-(TMS-ethynyl)-6-methylpyrazin-5-ylmagnesium bromide
3Electrophilic Quenche.g., Benzaldehyde (PhCHO)α-[2-N(TMS)₂-3-(TMS-ethynyl)-6-methylpyrazin-5-yl]benzenemethanol
4DeprotectionTBAF or mild acid (e.g., HCl in MeOH)α-(2-Amino-3-ethynyl-6-methylpyrazin-5-yl)benzenemethanol

Note: The reaction conditions and outcomes in this table are illustrative and based on general principles of organic synthesis, as specific literature for this sequence on the title compound is not available.

Reductive Dehalogenation Strategies

Reductive dehalogenation, the replacement of a halogen atom with a hydrogen atom, is a fundamental transformation. For this compound, this would yield 3-ethynyl-6-methylpyrazin-2-amine. Several methods could be employed for this purpose, although care must be taken to ensure compatibility with the alkyne and amine functionalities.

Catalytic hydrogenation is a common method for dehalogenation. Using a palladium catalyst, such as palladium on carbon (Pd/C), in the presence of a hydrogen source (e.g., H₂ gas, ammonium (B1175870) formate) and a base (e.g., triethylamine) to neutralize the HBr byproduct, can effectively remove the bromo group. However, a significant challenge is the potential for concurrent reduction of the ethynyl group to an alkene or even an alkane. Careful selection of the catalyst and reaction conditions would be crucial to achieve selectivity.

Alternatively, metal-mediated reductions offer another route. Reagents like zinc dust in acetic acid or sodium borohydride (B1222165) in the presence of a nickel catalyst can effect dehalogenation. These conditions are often milder and may offer better chemoselectivity, preserving the alkyne moiety.

Table 2: Potential Reductive Dehalogenation Strategies

MethodReagents and ConditionsExpected ProductPotential Side Products
Catalytic HydrogenationH₂ (1 atm), 10% Pd/C, Et₃N, MeOH, RT3-Ethynyl-6-methylpyrazin-2-amine3-Vinyl-6-methylpyrazin-2-amine, 3-Ethyl-6-methylpyrazin-2-amine
Metal-Acid ReductionZn dust, Acetic Acid, RT3-Ethynyl-6-methylpyrazin-2-amineMinimal if conditions are controlled
Hydride ReductionNiCl₂(PPh₃)₂, NaBH₄, DMF, 50 °C3-Ethynyl-6-methylpyrazin-2-amineMinimal if conditions are controlled

Reactivity of the Ethynyl Moiety in this compound

The terminal alkyne is a highly versatile functional group, participating in a host of transformations including cross-coupling, cycloaddition, and addition reactions.

Sonogashira Coupling for Extended π-Systems

The Sonogashira coupling is a powerful palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, forming a new carbon-carbon bond. wikipedia.orglibretexts.orgorganic-chemistry.orgnih.gov This reaction is exceptionally useful for the synthesis of conjugated enynes and arylalkynes, which are key components in materials science and medicinal chemistry. libretexts.org

This compound is an ideal substrate for Sonogashira coupling. The reaction can proceed in two ways:

The terminal alkyne can couple with various aryl or vinyl halides.

The aryl bromide can couple with other terminal alkynes.

This dual reactivity allows for the synthesis of a wide array of extended π-conjugated systems. The reaction is typically carried out under mild conditions, often at room temperature, using a base such as an amine (e.g., triethylamine (B128534) or diisopropylamine), which also serves as the solvent or co-solvent. wikipedia.org

Table 3: Representative Sonogashira Coupling Reactions

Coupling PartnerCatalyst SystemBase/SolventProduct
IodobenzenePd(PPh₃)₄, CuIEt₃N5-Bromo-6-methyl-3-(phenylethynyl)pyrazin-2-amine
4-IodotoluenePdCl₂(PPh₃)₂, CuIDIPA/THF5-Bromo-6-methyl-3-(p-tolylethynyl)pyrazin-2-amine
PhenylacetylenePd(PPh₃)₄, CuIEt₃N5-(Phenylethynyl)-3-ethynyl-6-methylpyrazin-2-amine

Click Chemistry Reactions (e.g., Copper(I)-Catalyzed Alkyne-Azide Cycloaddition)

The Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) is the premier example of a "click chemistry" reaction. libretexts.orgwikipedia.org It involves the reaction between a terminal alkyne and an azide (B81097) to regioselectively form a 1,4-disubstituted 1,2,3-triazole. This reaction is known for its high efficiency, mild reaction conditions, and broad functional group tolerance. nih.govnih.govyoutube.com

The ethynyl group of this compound can readily participate in CuAAC reactions. A patent for a closely related compound, 5-bromo-3-ethynylpyrazin-2-amine, details its reaction with trimethylsilyl azide in the presence of a copper(II) sulfate (B86663) and a reducing agent (sodium ascorbate) to generate the copper(I) catalyst in situ. This transformation yields the corresponding 1,2,3-triazole derivative with high efficiency. A similar reactivity is expected for the title compound.

Table 4: Example of Copper(I)-Catalyzed Alkyne-Azide Cycloaddition

ReactantsCatalyst SystemSolventProductYield
5-Bromo-3-ethynylpyrazin-2-amine, Trimethylsilyl azideCopper(II) sulfate pentahydrate, Sodium ascorbatet-Butanol/Water5-Bromo-3-(1H-1,2,3-triazol-4-yl)pyrazin-2-amine57%

Data is for the non-methylated analogue 5-bromo-3-ethynylpyrazin-2-amine.

Hydration and Hydroamination Reactions

The ethynyl group can undergo addition reactions across the triple bond. Hydration (addition of water) and hydroamination (addition of an N-H bond) are two such important transformations.

Hydration of a terminal alkyne typically yields a methyl ketone via an enol intermediate (Markovnikov addition). This reaction is often catalyzed by mercury(II) salts, but greener gold- or platinum-based catalysts have also been developed. For this compound, hydration would produce 1-(2-amino-5-bromo-6-methylpyrazin-3-yl)ethan-1-one.

Hydroamination involves the addition of an amine across the alkyne. This can be an intramolecular or intermolecular process and often requires transition metal catalysts (e.g., gold, ruthenium, iridium). Intramolecular hydroamination could potentially occur between the 2-amino group and the 3-ethynyl group, which would lead to the formation of a fused pyrrolo[2,3-b]pyrazine ring system, a valuable heterocyclic core.

Cycloaddition Reactions (e.g., Diels-Alder, 1,3-Dipolar Cycloadditions)

Alkynes are excellent partners in various cycloaddition reactions.

Diels-Alder Reaction: In a typical Diels-Alder reaction, the alkyne acts as the dienophile, reacting with a conjugated diene to form a cyclohexadiene ring. youtube.com The electron-deficient nature of the pyrazine ring may enhance the dienophilic character of the ethynyl group. Conversely, electron-deficient azines like pyrazine can themselves act as dienes in inverse-electron-demand Diels-Alder reactions, reacting with electron-rich dienophiles. quora.com The specific reaction pathway would depend on the chosen diene and reaction conditions.

1,3-Dipolar Cycloadditions: As demonstrated by the CuAAC reaction (Section 3.2.2), the ethynyl group is an excellent dipolarophile for reactions with 1,3-dipoles. wikipedia.orgyoutube.comslideshare.netmdpi.com Besides azides, other 1,3-dipoles such as nitrile oxides (generated in situ from oximes) and nitrones can react with the alkyne to form five-membered heterocyclic rings like isoxazoles and isoxazolines, respectively. These reactions provide powerful synthetic routes to complex heterocyclic systems.

Polymerization Reactions for Material Applications

The presence of the ethynyl group on the pyrazine ring imparts the potential for this compound to serve as a monomer in the synthesis of novel polymers. While specific polymerization studies on this exact molecule are not extensively documented, the reactivity of terminal alkynes is well-established, suggesting several possible polymerization pathways for creating materials with unique electronic, thermal, and optical properties.

Alkyne Metathesis: Transition-metal catalyzed alkyne metathesis could produce poly(alkynylpyrazine)s. These polymers would feature a conjugated backbone of alternating triple bonds and pyrazine rings, potentially leading to conductive or semi-conductive materials.

Oxidative Coupling: Glaser-Hay or Eglinton coupling conditions, typically using copper salts and an oxidant, could facilitate the formation of polydiacetylenes. This process would link monomer units through the ethynyl groups, creating a highly conjugated polymer chain.

Cyclotrimerization: Under the influence of catalysts like Ziegler-Natta or Wilkinson's catalyst, the ethynyl groups could undergo [2+2+2] cyclotrimerization. If controlled, this could lead to the formation of highly cross-linked networks where benzene (B151609) rings are formed by the trimerization of three alkyne units from different monomers, resulting in robust, thermally stable porous organic frameworks.

The incorporation of the functionalized pyrazine ring into the polymer backbone is expected to influence the final material properties, such as thermal stability, solubility, and coordination ability with metal ions.

Table 1: Potential Polymerization Reactions of this compound

Polymerization TypeCatalyst/Reagent Example(s)Resulting Polymer StructurePotential Applications
Alkyne MetathesisSchrock (Mo or W) catalystsLinear conjugated poly(alkynylpyrazine)Organic electronics, sensors
Oxidative CouplingCuCl, TMEDA, O₂ (Hay)Linear conjugated polydiacetylene with pyrazine side chainsNonlinear optics, conductive materials
[2+2+2] CyclotrimerizationNi(cod)₂, PPh₃Cross-linked network with benzene rings linking pyrazine unitsPorous materials for gas storage, catalysis

Reactivity of the Pyrazin-2-amine Functionality in this compound

The primary amino group at the C-2 position is a key site for derivatization, behaving as a typical aromatic amine in many reactions. Its nucleophilicity allows for a wide array of transformations to introduce new functional groups and build more complex molecular architectures.

The pyrazin-2-amine moiety readily undergoes acylation and alkylation. Acylation, typically performed with acyl chlorides or anhydrides, converts the amine into a more stable and less basic amide. mdpi.com This transformation is also useful as a protecting strategy for the amine group during other synthetic steps. nih.gov Alkylation can be achieved using alkyl halides, though polyalkylation can be a competing side reaction. Reductive amination offers a more controlled method for mono-alkylation.

Table 2: Representative Acylation and Alkylation Reactions

Reaction TypeReagent(s)Product Type
AcylationAcetic Anhydride, PyridineN-(5-Bromo-3-ethynyl-6-methylpyrazin-2-yl)acetamide
AcylationBenzoyl Chloride, TriethylamineN-(5-Bromo-3-ethynyl-6-methylpyrazin-2-yl)benzamide
AlkylationMethyl Iodide, K₂CO₃5-Bromo-3-ethynyl-6-methyl-N-methylpyrazin-2-amine
Reductive AminationAcetone (B3395972), NaBH(OAc)₃5-Bromo-3-ethynyl-N-isopropyl-6-methylpyrazin-2-amine

In line with the general reactivity of primary amines, the 2-amino group can condense with aldehydes and ketones to form imines, also known as Schiff bases. nih.gov This reaction is typically reversible and acid-catalyzed, often requiring the removal of water to drive the equilibrium toward the product. nih.gov The resulting imine functionality provides a new electrophilic center and can participate in various subsequent reactions, such as nucleophilic additions or cycloadditions.

A general scheme for this reaction involves the condensation of this compound with a generic aldehyde (R-CHO) under acidic conditions to yield the corresponding N-(arylmethylidene)-5-bromo-3-ethynyl-6-methylpyrazin-2-amine.

The primary amino group can be converted into a diazonium salt upon treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid (e.g., HCl, H₂SO₄) at low temperatures (0–5 °C). The resulting pyrazin-2-diazonium salt is a versatile intermediate that can be transformed into a wide range of other functional groups through Sandmeyer-type reactions. This provides a powerful method to replace the original amino group.

Table 3: Potential Transformations via Diazonium Salt Intermediate

Reaction NameReagent(s)Resulting Functional Group at C-2
Sandmeyer ReactionCuClChloro (-Cl)
Sandmeyer ReactionCuBrBromo (-Br)
Sandmeyer ReactionCuCNCyano (-CN)
Schiemann ReactionHBF₄, HeatFluoro (-F)
HydrolysisH₂O, HeatHydroxyl (-OH)

Electrophilic aromatic substitution (EAS) on the pyrazine ring is generally challenging due to the electron-withdrawing nature of the two nitrogen atoms, which deactivates the ring towards electrophilic attack. masterorganicchemistry.comyoutube.com However, the reactivity is modulated by the existing substituents. The amino (-NH₂) and methyl (-CH₃) groups are activating and ortho-, para-directing, while the bromo (-Br) and ethynyl (-C≡CH) groups are deactivating.

In this compound, the only available carbon atom on the pyrazine ring is at the C-5 position, which is already occupied by a bromine atom. The strong activating effect of the C-2 amino group directs primarily to the C-3 and C-5 positions. The C-3 position is substituted, and the C-5 position holds the bromine. Therefore, a standard EAS reaction involving the substitution of a hydrogen atom is not possible. Any electrophilic attack on the ring would likely require harsh conditions and could lead to substitution of the bromine atom (ipso-substitution) or complex reaction mixtures. Consequently, direct EAS on the pyrazine core is considered an unlikely pathway for this specific molecule. researchgate.netmasterorganicchemistry.com

Multi-Functional Group Transformations and Tandem Reactions of this compound

The true synthetic power of this compound lies in the ability to orchestrate reactions involving multiple functional groups in a single pot or a sequential, tandem manner. The strategic placement of the bromo, ethynyl, and amino groups allows for the construction of fused heterocyclic systems.

A prominent example of such a process is the Sonogashira coupling, which would typically involve the palladium-catalyzed reaction of the C-5 bromo position with a terminal alkyne. However, since the molecule already contains a terminal alkyne, intramolecular reactions or intermolecular couplings followed by cyclization are more likely.

For instance, a tandem Sonogashira coupling-cyclization sequence could be envisioned.

N-Functionalization: The amine is first reacted with a molecule containing a terminal alkyne, for example, propargyl bromide, to introduce another alkyne functionality into the molecule.

Intramolecular Cyclization: The resulting di-alkyne could then undergo an intramolecular cyclization. Alternatively, the initial molecule could undergo an intermolecular Sonogashira coupling with itself or another alkyne, followed by an intramolecular cyclization involving the amino group attacking the newly formed internal alkyne, leading to fused ring systems like pyrrolo[2,3-b]pyrazines.

Table 4: Hypothetical Tandem Reaction for Fused Heterocycle Synthesis

StepReaction TypeReagentsIntermediate/Product
1N-AlkylationPropargyl Bromide, K₂CO₃5-Bromo-3-ethynyl-6-methyl-N-(prop-2-yn-1-yl)pyrazin-2-amine
2Intramolecular Sonogashira Coupling / CyclizationPd(PPh₃)₄, CuI, Et₃NA fused tricyclic system (e.g., a derivative of pyrrolo[1,2-a:4,5-b']dipyrazine)

These multi-step sequences highlight the utility of this compound as a sophisticated building block for creating diverse and complex molecular scaffolds, particularly for applications in medicinal chemistry and materials science. lookchem.com

Stereoselective Derivatization Strategies Utilizing this compound

The molecular architecture of this compound presents multiple reactive sites that are amenable to stereoselective transformations. The presence of an amino group, a bromo substituent, and an ethynyl moiety on the pyrazine core allows for a diverse range of synthetic manipulations. While specific stereoselective derivatizations of this exact compound are not extensively documented in publicly available literature, established principles of asymmetric synthesis and reactions of analogous heterocyclic systems can be extrapolated to devise potential stereoselective strategies. These strategies primarily focus on the introduction of chirality through reactions involving the ethynyl and amino functionalities, as well as through stereoselective cross-coupling reactions at the C-Br bond.

One promising avenue involves the asymmetric hydrogenation of the ethynyl group. Transition-metal catalysts, particularly those based on ruthenium, rhodium, and iridium, complexed with chiral ligands, are well-known to effect the enantioselective reduction of alkynes to either cis-alkenes or alkanes. wikipedia.orgnih.gov The choice of catalyst and reaction conditions can influence the stereochemical outcome, potentially leading to the formation of a chiral ethyl or vinyl substituent at the C3 position of the pyrazine ring. The development of chiral N-heterocyclic carbene (NHC) ligands has also shown promise in the asymmetric hydrogenation of challenging substrates. wikipedia.org

Another potential strategy is the chiral derivatization of the primary amino group . This can be achieved by reacting the amine with a chiral derivatizing agent, such as a chiral acid chloride, isocyanate, or a reagent like Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) and its analogs. nih.govnih.gov This reaction would result in the formation of diastereomers that could potentially be separated by chromatography. Subsequent cleavage of the chiral auxiliary would then yield the enantiomerically enriched amine.

The ethynyl group also serves as a handle for asymmetric addition reactions . For instance, a stereoselective Michael addition of a nucleophile to the activated alkyne, facilitated by a chiral catalyst, could introduce a stereocenter. Similarly, asymmetric cyclization reactions, such as an intramolecular oxa-Michael reaction if a suitable hydroxyl group is introduced elsewhere in the molecule, could be envisioned to construct chiral ring systems fused to the pyrazine core. nih.gov

Furthermore, the bromo- and ethynyl- functionalities are ideal for stereoselective cross-coupling reactions . Nickel- and palladium-catalyzed cross-coupling reactions have been developed for the asymmetric synthesis of P-stereogenic alkynylphosphines from bromoalkynes. nih.gov It is conceivable that a similar strategy could be employed with this compound to introduce chiral phosphorus-containing moieties. Additionally, stereoretentive cross-coupling reactions of chiral organozinc reagents with aryl halides have been reported, suggesting that if a chiral substituent were introduced elsewhere, the bromine atom could be replaced with retention of configuration. nih.gov

The following tables illustrate hypothetical outcomes of these potential stereoselective derivatization strategies, based on typical results observed for analogous systems in the literature.

Table 1: Hypothetical Asymmetric Hydrogenation of the Ethynyl Group

EntryChiral Catalyst SystemProductEnantiomeric Excess (e.e.)
1Ru(BINAP)Cl₂5-Bromo-3-ethyl-6-methylpyrazin-2-amine>95%
2[Rh(COD)₂(DIPAMP)]BF₄5-Bromo-3-ethyl-6-methylpyrazin-2-amine>90%
3Ir(PCP-Phos)₂5-Bromo-3-vinyl-6-methylpyrazin-2-amine>98%

This table is illustrative and based on typical efficiencies of the mentioned catalyst systems for asymmetric hydrogenation of alkynes.

Table 2: Hypothetical Diastereoselective Derivatization of the Amino Group

EntryChiral Derivatizing AgentDiastereomeric Ratio (d.r.)Separation Method
1(S)-Mosher's acid chloride>95:5Column Chromatography
2(R)-(-)-1-(1-Naphthyl)ethyl isocyanate>90:10HPLC
3Marfey's Reagent (FDAA)>99:1LC-MS

This table is illustrative and shows potential diastereomeric ratios achievable with common chiral derivatizing agents.

Table 3: Hypothetical Stereoselective Sonogashira Cross-Coupling

EntryChiral LigandCoupling PartnerProductEnantiomeric Excess (e.e.)
1Chiral Phosphine LigandP-stereogenic secondary phosphineChiral Alkynylphosphine>90%
2Chiral Diamine LigandRacemic Terminal AlkynePropargylamine Derivative>95%

This table illustrates potential applications of stereoselective cross-coupling reactions based on literature precedents for similar transformations.

Computational Chemistry and Theoretical Investigations of 5 Bromo 3 Ethynyl 6 Methylpyrazin 2 Amine

Electronic Structure Analysis and Molecular Orbitals of 5-Bromo-3-ethynyl-6-methylpyrazin-2-amine

The arrangement of electrons within a molecule dictates its reactivity, stability, and photophysical properties. For this compound, a combination of density functional theory (DFT) and ab initio methods would be the standard approach to unravel its electronic characteristics.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity.

In a hypothetical DFT calculation (e.g., using the B3LYP functional with a 6-311++G(d,p) basis set), the HOMO of this compound would likely be delocalized over the pyrazine (B50134) ring and the electron-donating amino group. The LUMO, conversely, would be expected to have significant contributions from the pyrazine ring and the electron-withdrawing ethynyl (B1212043) and bromo substituents. The presence of the bromine atom, with its lone pairs, might also influence the energy of the HOMO. The ethynyl group, with its π-system, could contribute to both the HOMO and LUMO, potentially narrowing the energy gap.

Illustrative Data Table: Calculated Frontier Orbital Energies

OrbitalEnergy (eV)Description
HOMO-6.25Primarily localized on the pyrazine ring and amino group.
LUMO-1.89Distributed across the pyrazine ring, ethynyl, and bromo groups.
HOMO-LUMO Gap4.36Indicative of moderate kinetic stability.

Frontier Molecular Orbital Theory Applied to Reactivity Prediction

Frontier Molecular Orbital (FMO) theory posits that chemical reactions are governed by the interaction between the HOMO of one molecule and the LUMO of another. The shapes and energies of the frontier orbitals of this compound can therefore predict its reactivity.

The HOMO's localization on the amino-substituted pyrazine ring suggests that the most nucleophilic sites would be the nitrogen of the amino group and potentially the carbon atoms of the pyrazine ring that are not directly bonded to electron-withdrawing groups. The LUMO's distribution indicates that electrophilic attack would likely be directed towards the pyrazine ring, particularly at the carbon atom bearing the bromine, and the ethynyl group. The relatively large HOMO-LUMO gap suggests that the molecule would not be exceptionally reactive but would undergo reactions under appropriate conditions.

Charge Distribution and Electrostatic Potential Maps

An electrostatic potential (ESP) map provides a visual representation of the charge distribution in a molecule. In an ESP map of this compound, regions of negative potential (typically colored red) would be expected around the nitrogen atoms of the pyrazine ring and the bromine atom, indicating areas that are rich in electrons and susceptible to electrophilic attack. The most negative potential would likely be associated with the pyrazine ring nitrogens. Regions of positive potential (colored blue) would be anticipated around the hydrogen atoms of the amino group, making them potential hydrogen bond donors. The hydrogen on the ethynyl group would also exhibit a positive potential. This charge distribution is a direct consequence of the varying electronegativities of the constituent atoms and the resonance and inductive effects of the substituents.

Conformational Analysis and Energy Landscapes of this compound

The three-dimensional shape of a molecule is critical to its function, particularly in biological systems where molecular recognition is key. Conformational analysis explores the different spatial arrangements of a molecule and their relative energies.

Torsional Scans and Preferred Conformations

For this compound, the primary flexible points are the rotation around the C-N bond of the amino group and the C-C bond connecting the ethynyl group to the pyrazine ring. A torsional scan, where the dihedral angle of a specific bond is systematically varied and the energy calculated at each step, would reveal the most stable conformations.

Rotation around the C-N bond of the amino group would likely show a relatively low energy barrier, with the preferred conformation being one where the amino group is planar with the pyrazine ring to maximize resonance stabilization. The rotation of the ethynyl group is not a factor as it is linear. The methyl group's rotation would also have a very low energy barrier. Therefore, the molecule is expected to be largely planar.

Illustrative Data Table: Torsional Scan of the Amino Group

Dihedral Angle (H-N-C-C) (degrees)Relative Energy (kcal/mol)Conformation
00.0Planar, Eclipsed
300.8Twisted
602.5Twisted
903.2Perpendicular

Intermolecular Interactions and Aggregation Tendencies

The nature of intermolecular interactions determines how molecules pack in the solid state and interact in solution. For this compound, several types of intermolecular interactions are plausible. nih.gov

Reaction Mechanism Elucidation using Computational Methods for this compound Derivatives

Computational methods are instrumental in mapping the potential energy surfaces of chemical reactions involving derivatives of this compound. By identifying transition states and intermediates, a detailed understanding of reaction pathways can be achieved.

Transition State Search for Key Reactions

The identification of transition state geometries is a critical step in understanding the kinetics of a chemical reaction. For derivatives of pyrazine, computational techniques like Density Functional Theory (DFT) are employed to locate these high-energy structures that connect reactants to products. For instance, in reactions involving substituted pyrazines, DFT calculations can predict the geometry of transition states, which are often fleeting and difficult to isolate experimentally. acs.org The successful isolation and crystallographic characterization of a transition-state geometry for a tetraaza derivative of anthraquinodimethane, which shares structural motifs with pyrazine derivatives, highlights the synergy between computational prediction and experimental validation. acs.org In this case, DFT calculations confirmed that the isolated crystal structure corresponded to the computationally predicted transition-state geometry. acs.org

Reaction Coordinate Diagrams and Activation Energies

Reaction coordinate diagrams, which plot the energy of a system as it progresses from reactants to products, are fundamental tools in computational chemistry. youtube.comyoutube.comyoutube.comyoutube.comyoutube.com These diagrams visually represent the activation energy (the energy barrier that must be overcome for a reaction to occur) and the energies of any intermediates. youtube.comyoutube.comyoutube.com The height of the energy barrier, or activation energy, is directly related to the reaction rate. youtube.com For reactions involving pyrazine derivatives, computational methods can be used to construct these diagrams, providing quantitative estimates of activation energies for various reaction pathways. For example, in a study of the reaction between 2-methoxyfuran (B1219529) and a nitroalkene, computational calculations were used to map out the reaction pathway and rule out a previously postulated Diels-Alder mechanism in favor of a zwitterionic intermediate pathway. mdpi.com

Solvent Effects Modeling in Reaction Pathways

The surrounding solvent can significantly influence the pathway and rate of a reaction. Computational models can account for these solvent effects, providing a more accurate picture of the reaction in a realistic environment. For instance, the photooxidation of indolepyrazines, which are structurally related to the target compound, shows a strong dependence on the solvent. nih.gov The quantum yield of the reaction is notably lower in protic solvents like methanol (B129727) compared to aprotic solvents like acetonitrile (B52724). nih.gov This is attributed to the formation of hydrogen-bonded complexes between the chromophore and the alcohol, which alters the photophysical properties and reduces the efficiency of the reaction. nih.gov Computational modeling can simulate these solvent-solute interactions and their impact on the reaction's potential energy surface.

Spectroscopic Property Prediction (Theoretical Spectroscopy) for this compound

Theoretical spectroscopy utilizes computational methods to predict the spectroscopic properties of molecules, such as NMR chemical shifts and vibrational frequencies. These predictions are invaluable for interpreting experimental spectra and confirming molecular structures.

Theoretical NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Computational methods, particularly DFT, can accurately predict the ¹H and ¹³C NMR chemical shifts of molecules. jocpr.comnih.gov These predictions are based on calculating the magnetic shielding of each nucleus in the molecule. For pyrazine and its derivatives, theoretical calculations can help assign the signals in experimental NMR spectra. researchgate.netchemicalbook.comspectrabase.com For example, a theoretical study on pyrazolone (B3327878) and its derivatives used DFT calculations to determine their NMR chemical shifts, which were then compared with experimental data. jocpr.com Machine learning approaches are also emerging as powerful tools for the rapid and accurate prediction of NMR chemical shifts. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for a Pyrazine Derivative (Note: This is a representative table. Actual values for this compound would require specific calculations.)

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C2 - 150.8
C3 - 130.1
C5 8.5 144.7
C6 8.5 144.7
CH₃ 2.5 21.5
NH₂ 5.0 -
Ethynyl-H 3.0 -
Ethynyl-C1 - 80.0

Vibrational Frequencies and IR Spectra Simulation

Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Computational methods can calculate these vibrational frequencies and their corresponding intensities, allowing for the simulation of the entire IR spectrum. mdpi.comresearchgate.netnih.govnih.govresearchgate.net This is particularly useful for identifying characteristic functional groups and for studying intermolecular interactions, such as hydrogen bonding. researchgate.net For complex pharmaceutical molecules, multi-molecular fragment interception methods have been developed to improve the accuracy of vibrational frequency simulations by accounting for the solid-state environment. mdpi.comresearchgate.net These simulations can aid in the interpretation of experimental IR spectra of compounds like this compound and its derivatives. mdpi.com

Table 2: Simulated Vibrational Frequencies for a Pyrazine Derivative (Note: This is a representative table. Actual values for this compound would require specific calculations.)

Vibrational Mode Calculated Frequency (cm⁻¹) Description
ν(N-H) stretch 3450 Amine N-H stretching
ν(C≡C) stretch 2150 Ethynyl C≡C stretching
ν(C-N) stretch 1300 Pyrazine ring C-N stretching
δ(C-H) bend 1450 Methyl C-H bending

UV-Vis Absorption Spectra Predictions

The theoretical UV-Vis absorption spectrum of this compound can be predicted using Time-Dependent Density Functional Theory (TD-DFT). Such calculations are instrumental in understanding the electronic transitions within the molecule. By employing functionals like B3LYP or CAM-B3LYP with a suitable basis set, such as 6-311++G(d,p), it is possible to calculate the maximum absorption wavelengths (λmax). researchgate.net The influence of different solvents on these electronic transitions is often modeled using the Integral Equation Formalism of the Polarisable Continuum Model (IEF-PCM), which can provide a more accurate prediction of the spectrum in a solution phase. researchgate.net

Table 1: Predicted UV-Vis Absorption Maxima for this compound

Computational MethodBasis SetSolventPredicted λmax (nm)
TD-DFT (B3LYP)6-311++G(d,p)Gas Phase320
TD-DFT (B3LYP)6-311++G(d,p)Ethanol325
TD-DFT (CAM-B3LYP)6-311++G(d,p)Gas Phase315
TD-DFT (CAM-B3LYP)6-311++G(d,p)Ethanol318

Note: The data in this table is hypothetical and serves as an illustrative example of typical results from such computational studies.

Structure-Activity Relationship (SAR) Studies (Computational Perspective) for this compound

Computational SAR studies are pivotal in elucidating how the structure of this compound relates to its potential biological activities. These studies can guide the design of new derivatives with enhanced potency or selectivity.

Ligand-Target Docking Simulations (without clinical implications)

Molecular docking simulations are employed to predict the binding orientation and affinity of this compound to a specific protein target. This technique computationally places the ligand into the binding site of a receptor and scores the interaction. For a compound like this, potential targets could include kinases or other enzymes where pyrazine-based inhibitors have shown activity. The docking process can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.

For instance, docking studies on similar pyrimidine (B1678525) derivatives have been used to explore binding mechanisms with cyclin-dependent kinases (CDKs). nih.gov Such studies can provide a rationale for the compound's potential inhibitory activity and guide modifications to improve binding.

Pharmacophore Modeling and Virtual Screening for in vitro Biological Activities

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For this compound, a pharmacophore model could be generated based on its structure and known active compounds for a particular target. This model, typically comprising features like hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers, can then be used to screen large compound libraries to identify other potential lead compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling for in vitro Data

QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For pyrazine derivatives, a QSAR model could be developed using a set of analogues with known in vitro activity data. nih.gov Descriptors such as electronic, steric, and hydrophobic parameters would be calculated for each molecule and correlated with their biological response using statistical methods like Multiple Linear Regression (MLR). A robust QSAR model can then be used to predict the activity of new, unsynthesized compounds, including this compound. Studies on pyrazoline derivatives have demonstrated the utility of QSAR in predicting inhibitory activity. nih.govresearchgate.net

Table 2: Example of Descriptors Used in a Hypothetical QSAR Model for Pyrazine Derivatives

DescriptorTypePotential Influence on Activity
LogPHydrophobicPositive or Negative
Molecular WeightStericNegative
Dipole MomentElectronicPositive
HOMO EnergyElectronicPositive or Negative
LUMO EnergyElectronicPositive or Negative

Note: This table provides an example of descriptors that could be used in a QSAR study. The actual influence on activity would depend on the specific biological target.

Density Functional Theory (DFT) and Ab Initio Methods in Compound Analysis

DFT and ab initio methods are powerful quantum mechanical tools for investigating the electronic structure and properties of this compound. These methods can be used to calculate a wide range of properties, including optimized geometry, vibrational frequencies (for comparison with experimental IR and Raman spectra), and electronic properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability.

DFT calculations, often using the B3LYP functional with a 6-31G(d) or larger basis set, can provide insights into the molecule's reactivity profile through analysis of the molecular electrostatic potential (MEP) map, which indicates regions susceptible to electrophilic and nucleophilic attack. nih.govresearchgate.net

Molecular Dynamics Simulations for Dynamic Behavior Analysis

While DFT provides a static picture of the molecule, molecular dynamics (MD) simulations offer a view of its dynamic behavior over time. By simulating the motion of the atoms in the molecule within a defined environment (e.g., in a solvent box), MD can reveal conformational changes, flexibility, and interactions with surrounding molecules. For this compound, an MD simulation could be used to study its conformational preferences in solution or to analyze the stability of its binding to a protein target over time, complementing the findings from molecular docking. nih.gov The trajectory from an MD simulation can be analyzed to understand how the molecule explores its conformational space and to calculate binding free energies.

Application Domains and Research Utilities of 5 Bromo 3 Ethynyl 6 Methylpyrazin 2 Amine Excluding Clinical Applications

Building Block in Organic Synthesis for Complex Molecular Architectures

The potential of 5-Bromo-3-ethynyl-6-methylpyrazin-2-amine as a versatile synthon in organic chemistry is largely theoretical at this stage, with a lack of concrete examples in the literature for the following areas:

Synthesis of Novel Heterocyclic Systems

No specific studies have been identified that utilize this compound as a precursor for the synthesis of new or complex heterocyclic systems. In principle, the ethynyl (B1212043) group could undergo cyclization reactions, and the bromine atom could be substituted to build more elaborate fused ring systems.

Construction of Extended π-Conjugated Systems

Extended π-conjugated systems are crucial for the development of organic electronic materials. While the structure of this compound suggests it could be a valuable component in creating such systems through polymerization or oligomerization, no published research currently details its use for this purpose.

Precursor for Macrocycles and Supramolecular Structures

The bifunctional nature of the molecule, with its reactive bromo and ethynyl groups, makes it a theoretical candidate for the construction of macrocycles and other supramolecular architectures. However, there are no available reports of its successful incorporation into such structures.

Material Science Applications of this compound Derivatives

The exploration of this compound in material science is similarly underexplored.

Monomer for Polymer Synthesis (e.g., conducting polymers)

There is no evidence in the current body of scientific literature to suggest that this compound has been used as a monomer for the synthesis of conducting or other functional polymers.

Components in Organic Light-Emitting Diodes (OLEDs) or Organic Photovoltaics (OPVs)

The electronic properties inherent in the pyrazine (B50134) ring system could make derivatives of this compound suitable for applications in OLEDs or OPVs. However, no studies have been published that demonstrate the synthesis of materials for this purpose starting from this compound.

Ligands for Metal Complexes in Catalysis or Sensors

The molecular architecture of this compound makes it a promising candidate as a ligand for the formation of metal complexes with potential applications in catalysis and chemical sensing. The pyrazine ring itself contains two nitrogen atoms which can act as coordination sites for a metal center. The presence of the 2-amino group provides an additional, strong coordination site. This allows for the possibility of the compound acting as a bidentate ligand, chelating to a metal ion through one of the pyrazine nitrogens and the exocyclic amino nitrogen.

The ethynyl group at the 3-position offers further versatility. The triple bond could potentially participate in π-backbonding with a suitable metal center, influencing the electronic properties and reactivity of the resulting complex. Furthermore, the terminal alkyne can be readily functionalized through reactions such as the Sonogashira coupling, allowing for the attachment of other coordinating groups or signaling moieties. This could lead to the development of more complex, polydentate ligands with tailored properties for specific catalytic transformations or for the selective detection of certain analytes. The bromo-substituent can also be a site for further chemical modification to tune the electronic and steric properties of the ligand.

Table 1: Potential Coordination Modes of this compound

Coordination Mode Involved Functional Groups Potential Metal Ions
Monodentate Pyrazine Nitrogen or Amino Group Transition metals (e.g., Pd, Pt, Ru, Rh)
Bidentate (Chelating) Pyrazine Nitrogen and Amino Group Transition metals (e.g., Pd, Pt, Cu, Ni)

The development of metal complexes with this ligand could lead to novel catalysts for cross-coupling reactions, hydrogenations, or oxidations. As a component of a chemical sensor, the pyrazine moiety could act as a fluorophore whose emission is quenched or enhanced upon binding to a specific metal ion, forming the basis of a turn-on or turn-off fluorescent sensor.

Components in Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs)

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are classes of porous crystalline materials with high surface areas and tunable structures, making them suitable for applications in gas storage, separation, and catalysis. researchgate.netnih.gov The structure of this compound offers several reactive sites that could be exploited for its incorporation into such frameworks.

The terminal ethynyl group is a key functionality for the construction of COFs through reactions like the Glaser or Sonogashira coupling, which can form diacetylene or enyne linkages, respectively. The amino group can participate in the formation of imine-linked COFs through condensation with aldehyde-functionalized monomers. nih.govresearchgate.net The presence of both an amino and an ethynyl group on the same molecule opens up the possibility of creating multifunctional frameworks or frameworks with complex topologies.

The bromine atom on the pyrazine ring could serve as a reactive handle for post-synthetic modification of the MOF or COF. For instance, it could be replaced with other functional groups via cross-coupling reactions after the framework has been assembled, allowing for the fine-tuning of the pore environment and properties of the material.

Table 2: Potential Reactions for MOF/COF Synthesis using this compound

Framework Type Reactive Groups Linkage Formed Potential Co-monomers
COF Ethynyl group Diacetylene Other ethynyl-functionalized molecules
COF Amino group Imine Di- or trialdehydes

Chemical Probes and Tools in Biological Research (Purely Research-Based, Non-Clinical)

Pyrazine derivatives are known to exhibit fluorescence, and their photophysical properties can be sensitive to their local environment. nih.govfrontiersin.orgmdpi.com This makes this compound a potential scaffold for the design of fluorescent labels and biosensors for in vitro biological research. The pyrazine core could act as the fluorophore, with the substituents influencing its quantum yield, Stokes shift, and emission wavelength.

The ethynyl group is particularly useful in this context as it can be readily modified using "click chemistry," such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This would allow for the straightforward attachment of the pyrazine core to biomolecules like proteins, nucleic acids, or lipids that have been functionalized with an azide (B81097) group. The bromo-substituent could also be used for bioconjugation via palladium-catalyzed cross-coupling reactions.

Conceptually, a biosensor could be designed where the fluorescence of the pyrazine core is modulated by a specific biological event. For example, if the compound is part of a larger molecule that undergoes a conformational change upon binding to a target analyte, this could alter the environment around the pyrazine and lead to a change in its fluorescence signal.

The reactive ethynyl group of this compound makes it a candidate for use as an affinity tag in in vitro protein binding studies. The compound could be attached to a known ligand for a specific protein of interest. The ethynyl group would then serve as a reactive handle for the subsequent attachment of a reporter molecule, such as biotin (B1667282) or a fluorescent dye, via click chemistry.

This approach would allow for the detection and isolation of the protein of interest from a complex biological sample. The small size of the ethynyl tag is advantageous as it is less likely to interfere with the binding of the ligand to its target protein compared to larger tags.

The pyrazine ring is a common scaffold in medicinal chemistry and has been incorporated into numerous enzyme inhibitors. The specific arrangement of nitrogen atoms and substituents on the pyrazine ring of this compound could allow it to fit into the active site of an enzyme and interact with key amino acid residues.

Catalysis and Organocatalysis with this compound Derivatives

The functional groups present in this compound suggest that its derivatives could have applications in catalysis, including organocatalysis. The amino group, after appropriate modification, could be converted into a chiral amine or a phosphine (B1218219) ligand, which are widely used in asymmetric catalysis.

The pyrazine core itself can act as a weak base and could potentially be involved in proton transfer steps in a catalytic cycle. The ethynyl group can be functionalized to introduce other catalytically active moieties. For example, it could be coupled to a phosphine-containing molecule to create a bidentate P,N-ligand for transition metal catalysis.

In the realm of organocatalysis, derivatives of this compound could be designed to act as Brønsted or Lewis bases. The inherent chirality of a suitably modified derivative could be used to catalyze stereoselective reactions. The combination of the pyrazine ring and the various functional groups offers a rich platform for the design and synthesis of novel catalysts for a wide range of organic transformations.

Precursor for N-Heterocyclic Carbenes (NHCs) or Other Ligands

The inherent structure of this compound suggests its potential as a precursor for the synthesis of novel N-Heterocyclic Carbenes (NHCs). NHCs are a class of persistent carbenes that have gained prominence as ligands in organometallic chemistry and as organocatalysts, owing to their strong σ-donating properties and steric tuneability. organic-chemistry.org

The synthesis of NHC precursors from pyrazine derivatives is an emerging area of research. While specific literature on the conversion of this compound to an NHC is not yet available, a plausible synthetic route can be envisioned based on established methodologies for related heterocyclic compounds. The primary amine of the target molecule could be alkylated or arylated, followed by cyclization to form an imidazolium (B1220033) or related azolium salt, the direct precursor to the NHC. researchgate.netyoutube.com The ethynyl and bromo substituents would offer further sites for functionalization, allowing for the creation of a library of NHC ligands with diverse steric and electronic properties.

The resulting pyrazine-based NHC ligands could be utilized in a variety of metal-catalyzed reactions. For instance, their coordination to transition metals such as palladium, ruthenium, or rhodium could yield catalysts for cross-coupling reactions, metathesis, or hydrogenations. The pyrazine nitrogen atoms could also act as secondary coordination sites, leading to pincer-type or chelating ligands with unique catalytic activities. nih.gov

Table 1: Hypothetical Pyrazine-Based NHC Precursors and Their Potential Applications

Precursor StructurePotential NHC Ligand TypePotential Catalytic Application
Imidazolium salt derived from this compoundMonodentate Pyrazinyl-NHCCross-coupling reactions (e.g., Suzuki, Heck)
Triazolium salt derived from this compoundMonodentate Pyrazinyl-NHCAsymmetric acylation, Stetter reaction
Bidentate ligand from functionalization of the ethynyl group with a coordinating armChelating Pyrazinyl-NHCHydrogenation, Transfer Hydrogenation

It is important to note that the synthesis and catalytic application of NHCs derived from this compound are currently hypothetical and await experimental validation.

Role in Asymmetric Synthesis as a Chiral Auxiliary/Ligand

The development of chiral ligands is paramount for asymmetric catalysis, which aims to produce enantiomerically pure compounds. wiley.com The structure of this compound, while achiral itself, provides a platform for the synthesis of novel chiral ligands.

By introducing a chiral moiety, for example, through the reaction of the amino group with a chiral reagent, this compound can be converted into a chiral auxiliary. Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary can be removed.

Alternatively, the compound can serve as a scaffold for the synthesis of chiral ligands for metal-catalyzed asymmetric reactions. For instance, chiral amines or phosphines could be introduced via the bromo or ethynyl functionalities through cross-coupling reactions. The resulting chiral pyrazine-based ligands could then be coordinated to a metal center to create a chiral catalyst. The synthesis of chiral pyridine-based ligands for asymmetric hydrogenation has been successfully demonstrated, providing a blueprint for the development of analogous pyrazine systems. rsc.org

Table 2: Potential Chiral Ligands Derived from this compound and Their Use in Asymmetric Reactions

Chiral Ligand StructureType of Asymmetric ReactionExpected Outcome
Chiral phosphine ligand synthesized via Sonogashira coupling at the ethynyl positionAsymmetric Hydrogenation of OlefinsHigh enantioselectivity (hypothetical)
Chiral diamine ligand synthesized via amination at the bromo positionAsymmetric Transfer Hydrogenation of KetonesHigh enantiomeric excess (hypothetical)
Chiral auxiliary attached to the primary amineAsymmetric Aldol ReactionDiastereoselective product formation (hypothetical)

The successful application of such ligands would depend on the specific reaction conditions and the nature of the substrate. Research in this area would contribute to the expanding toolbox of chiral ligands available to synthetic chemists. rsc.orgacs.org

Investigation of Molecular Mechanisms of Action Cellular and Biochemical Level, Not Clinical

Target Identification and Validation in in vitro Systems for 5-Bromo-3-ethynyl-6-methylpyrazin-2-amine

There is currently no published research on the specific molecular targets of this compound.

Protein-Ligand Binding Assays (Biophysical Techniques)

No studies utilizing biophysical techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or nuclear magnetic resonance (NMR) spectroscopy to investigate the binding of this compound to any protein target have been found.

Enzyme Inhibition Kinetics and Mechanism Studies

Information regarding the inhibitory effects of this compound on any specific enzymes is not available. There are no published kinetic studies to determine parameters such as IC₅₀, Kᵢ, or the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive).

Receptor Binding Profiling

No data from receptor binding assays are available to characterize the interaction of this compound with any known receptors.

Cellular Permeability and Intracellular Distribution Studies in in vitro Cellular Models

There are no publicly available studies on the ability of this compound to permeate cell membranes or its subsequent distribution within cellular compartments in any in vitro models.

Biochemical Pathway Modulation Analysis of this compound Effects

The impact of this compound on biochemical pathways remains uninvestigated.

Gene Expression Profiling (using cell lines)

No studies have been published that analyze changes in gene expression in cell lines following treatment with this compound.

Proteomic Analysis of Treated Cells

There is currently no publicly available research detailing the proteomic analysis of cells treated with this compound. Such studies are crucial for identifying protein expression changes and cellular pathways that are modulated by the compound, offering insights into its potential targets and broader cellular impact. The absence of this data means that the protein landscape within a cell following exposure to this compound remains unknown.

Metabolomic Profiling

Similarly, searches for metabolomic profiling studies on cells or biological systems exposed to this compound have not returned any specific findings. Metabolomic analyses would provide a snapshot of the metabolic changes induced by the compound, highlighting alterations in key metabolic pathways. Without this information, the effects of the compound on cellular metabolism cannot be determined.

Structure-Mechanism Relationships at the Molecular Level

Understanding how the structure of a compound relates to its mechanism of action is fundamental in drug discovery and chemical biology. However, for this compound, the foundational studies required to elucidate these relationships are absent from the scientific literature.

Without identified protein targets, mutagenesis studies to pinpoint specific amino acid residues crucial for the compound's binding and activity have not been performed. These studies are contingent on first identifying a biological target, a step that has not been documented for this particular pyrazine (B50134) derivative.

High-resolution structural data from techniques like X-ray co-crystallography or cryogenic electron microscopy (Cryo-EM) are instrumental in visualizing the precise interactions between a compound and its target protein. No such structural studies for this compound in complex with a biological target have been published.

Development of Assays for Investigating Biological Activity

The development of specific in vitro and cellular assays is a prerequisite for systematically evaluating the biological activity of a compound. While general assays for related classes of compounds exist, no literature was found detailing the development or application of specific assays tailored to investigate the biological activities of this compound.

Advanced Analytical Techniques for Characterization and Reaction Monitoring in Research of 5 Bromo 3 Ethynyl 6 Methylpyrazin 2 Amine

Spectroscopic Methods for Structural Elucidation of Reaction Products and Intermediates

Spectroscopic techniques are paramount in determining the molecular architecture of 5-Bromo-3-ethynyl-6-methylpyrazin-2-amine and its reaction intermediates. By probing the interactions of molecules with electromagnetic radiation, these methods reveal a wealth of information about the electronic and vibrational states of atoms and functional groups, ultimately leading to an unambiguous structural assignment.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Mixtures and Dynamics

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of organic molecules. For this compound, ¹H and ¹³C NMR would provide a detailed map of the carbon and proton skeletons.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for each type of proton in the molecule. The amine (-NH₂) protons would likely appear as a broad singlet, with a chemical shift that can be influenced by solvent and concentration. The methyl (-CH₃) protons would present as a sharp singlet, and the ethynyl (B1212043) (-C≡C-H) proton would also be a singlet, typically found in a characteristic downfield region. The position of the sole aromatic proton on the pyrazine (B50134) ring is influenced by the surrounding substituents. Based on data for the related compound, 2-Amino-3-bromo-5-methylpyrazine, the aromatic proton is observed at approximately 7.83 ppm. The introduction of the ethynyl group at the 3-position is expected to influence this shift.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the proton data, showing distinct signals for each carbon atom. The chemical shifts of the pyrazine ring carbons are diagnostic of the substitution pattern. The carbons of the ethynyl group (C≡C) would have characteristic chemical shifts in the range of 70-90 ppm. The methyl carbon would appear at a higher field.

Proton Expected Chemical Shift (ppm) Multiplicity Notes
Pyrazine-H~7.8 - 8.2SingletShift influenced by ethynyl group.
-NH₂Variable (broad)SingletExchangeable with D₂O.
-C≡C-H~3.0 - 3.5SingletCharacteristic shift for terminal alkynes.
-CH₃~2.4SingletBased on related structures. chemicalbook.com

Interactive Data Table: Predicted ¹H NMR Data for this compound

Carbon Expected Chemical Shift (ppm) Notes
C-Br~130 - 140
C-NH₂~150 - 160
C-CH₃~145 - 155
C-ethynyl~110 - 120
-C≡ C-H~70 - 80
-C≡C -H~80 - 90
-CH₃~20 - 25

Interactive Data Table: Predicted ¹³C NMR Data for this compound

Infrared (IR) and Raman Spectroscopy for Functional Group Transformations

Infrared (IR) and Raman spectroscopy are powerful complementary techniques for identifying functional groups within a molecule by probing their vibrational modes.

IR Spectroscopy: In the synthesis of this compound, IR spectroscopy is particularly useful for monitoring the introduction of the ethynyl group. The key vibrational modes to be observed would be the C≡C stretching vibration, typically appearing in the region of 2100-2260 cm⁻¹, and the ≡C-H stretching vibration, which gives a sharp and intense peak at around 3300 cm⁻¹. researchgate.net The N-H stretching vibrations of the primary amine group would be visible as one or two bands in the 3300-3500 cm⁻¹ region. Bending vibrations for the amine and methyl groups, as well as aromatic C-H and C=N/C=C stretching vibrations of the pyrazine ring, would also be present in the fingerprint region (below 1600 cm⁻¹). researchgate.net

Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide a strong signal for the C≡C stretching vibration, complementing the IR data. This can be especially useful for confirming the presence of the alkyne functionality, as the signal is often more intense in the Raman spectrum than in the IR spectrum.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Technique
-NH₂N-H Stretch3300 - 3500IR
≡C-HC-H Stretch~3300IR
C≡CC≡C Stretch2100 - 2260IR, Raman
Pyrazine RingC=N, C=C Stretch1400 - 1600IR, Raman

Interactive Data Table: Key Vibrational Frequencies for this compound

Mass Spectrometry (MS) for Reaction Progress and Isotopic Labeling Studies

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.

For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm the elemental formula. The presence of bromine would be readily identifiable due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity. For the related compound 2-Amino-3-bromo-5-methylpyrazine, the molecular ion peaks are observed at m/z 190.2 and 192.2. chemicalbook.com

MS is also invaluable for monitoring reaction progress. By analyzing aliquots of a reaction mixture over time, the disappearance of starting materials and the appearance of intermediates and the final product can be tracked. Fragmentation patterns observed in the mass spectrum can provide structural information. For halogenated pyrazines, common fragmentation pathways include the loss of the halogen atom and the elimination of HCN. researchgate.net

Ion Description Expected m/z Notes
[M]⁺ & [M+2]⁺Molecular Ions213 & 215Due to ⁷⁹Br and ⁸¹Br isotopes.
[M-Br]⁺Loss of Bromine134
[M-HCN]⁺ & [M-HCN+2]⁺Loss of Hydrogen Cyanide186 & 188A common fragmentation for nitrogen heterocycles.

Interactive Data Table: Predicted Mass Spectrometry Fragments for this compound

UV-Vis and Fluorescence Spectroscopy for Electronic Transitions and Sensing Applications

UV-Vis spectroscopy probes the electronic transitions within a molecule. The extended conjugation provided by the pyrazine ring and the ethynyl group in this compound is expected to result in absorption bands in the UV or visible region of the electromagnetic spectrum. The position and intensity of these bands can be sensitive to the substitution pattern and the solvent environment.

Fluorescence spectroscopy measures the light emitted from a molecule after it has absorbed light. Many conjugated heterocyclic systems are fluorescent. The fluorescence properties of this compound, including its emission wavelength and quantum yield, could be explored for potential applications in materials science or as a fluorescent probe. For some pyrazine-containing compounds, distinct vibronic structures in their fluorescence spectra indicate structural rigidity. acs.org

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are essential for separating the components of a mixture, allowing for the purification of the target compound and the assessment of its purity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Products

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly suited for the analysis of volatile and thermally stable compounds.

While this compound itself may have limited volatility due to its polar amine group and relatively high molecular weight, GC-MS could be employed to analyze for the presence of more volatile starting materials, byproducts, or impurities in a reaction mixture. For instance, in the synthesis of this compound, GC-MS could detect unreacted precursors or low-boiling point side products. The mass spectrometer detector provides structural information on the separated components, aiding in their identification. Studies on related halogenated piperazinopropanones have shown that while isomers can have similar mass spectra, they can often be resolved chromatographically. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Components

Liquid chromatography-mass spectrometry (LC-MS) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound. It is particularly crucial for monitoring the progress of its synthesis, identifying impurities, and for quantitative analysis. Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) offers high resolution and sensitivity, making it ideal for separating the target compound from structurally similar starting materials, intermediates, and byproducts. escholarship.orgnih.gov

In a typical UPLC-MS/MS method for the analysis of aromatic amines, a reversed-phase column, such as a C18, is employed. nih.govnih.gov The mobile phase often consists of a gradient mixture of an aqueous component (e.g., water with a small percentage of formic acid or ammonium (B1175870) formate) and an organic solvent like acetonitrile (B52724) or methanol (B129727). waters.comuliege.be This setup allows for the efficient separation of analytes based on their polarity. tut.ac.jp

For this compound, electrospray ionization (ESI) in positive ion mode is generally effective due to the presence of the basic amine group, which is readily protonated. escholarship.orgnih.gov The mass spectrometer can be operated in full-scan mode to identify the molecular ion peak or in multiple reaction monitoring (MRM) mode for highly selective and sensitive quantification. wikipedia.org The fragmentation pattern in MS/MS is determined by the compound's structure, with cleavage often occurring at the ethynyl group or involving the pyrazine ring, providing confirmatory structural information. raco.catarkat-usa.org

Table 1: Illustrative UPLC-MS/MS Parameters for the Analysis of this compound

ParameterValue
Chromatography System UPLC
Column C18, 1.7 µm, 2.1 x 100 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 5 min
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 2 µL
Ionization Mode ESI Positive
Precursor Ion (m/z) [M+H]⁺ 198.98
Product Ions (m/z) e.g., 119.0 (loss of Br), 92.0 (further fragmentation)
Collision Energy Optimized for specific transitions

This table presents hypothetical yet representative data based on typical analyses of similar compounds.

Supercritical Fluid Chromatography (SFC) for Chiral Separations

While this compound itself is not chiral, derivatives or precursors in its synthetic pathway could be. Supercritical fluid chromatography (SFC) has emerged as a powerful technique for chiral separations, often outperforming high-performance liquid chromatography (HPLC) in terms of speed and efficiency. nih.govresearchgate.netwiley.com SFC typically uses supercritical carbon dioxide as the main mobile phase, which has low viscosity and high diffusivity, allowing for rapid separations. chromatographyonline.com

For the chiral separation of heterocyclic amines, polysaccharide-based chiral stationary phases (CSPs) are commonly employed. nih.govafmps.be These CSPs can distinguish between enantiomers through a combination of interactions, including hydrogen bonding, dipole-dipole, and π-π interactions. The mobile phase is usually modified with a small amount of an alcohol (e.g., methanol or ethanol) and an additive to improve peak shape and resolution. For basic compounds like amines, a basic additive is often used, while for acidic compounds, an acidic additive is preferred. nih.govwindows.net In some challenging separations of amines, the use of a strong acid additive has been shown to dramatically improve results by forming an intact salt pair with the basic analyte. nih.gov

Table 2: Representative SFC Conditions for Chiral Separation of a Hypothetical Aminopyrazine Derivative

ParameterValue
Chromatography System Analytical SFC
Column Polysaccharide-based CSP (e.g., Chiralpak AD-H)
Mobile Phase CO₂ / Methanol with 0.1% Ethanosulfonic Acid
Gradient/Isocratic Isocratic (e.g., 80:20 CO₂:Methanol)
Flow Rate 3 mL/min
Backpressure 150 bar
Column Temperature 35 °C
Detection UV at 254 nm

This table provides illustrative conditions based on established methods for chiral amine separations. nih.govafmps.be

X-ray Crystallography and Electron Diffraction for Solid-State Structure Determination of this compound and its Derivatives

The definitive three-dimensional arrangement of atoms and molecules in the solid state is determined by X-ray crystallography. This technique is crucial for unambiguously confirming the molecular structure of this compound, including bond lengths, bond angles, and torsional angles. Furthermore, it reveals the packing of molecules in the crystal lattice, which is governed by intermolecular interactions such as hydrogen bonding (e.g., involving the amine group and pyrazine nitrogens), halogen bonding (involving the bromine atom), and π-π stacking interactions between the pyrazine rings. mdpi.comnih.gov

For a compound like this compound, obtaining single crystals of sufficient quality is the first critical step. The crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is analyzed to construct an electron density map, from which the atomic positions are determined. researchgate.net The crystal system, space group, and unit cell dimensions are fundamental parameters obtained from this analysis. For instance, related bromo-substituted heterocyclic compounds have been found to crystallize in various systems, including orthorhombic and monoclinic. mdpi.comacs.org

Electron diffraction can be a complementary technique, especially for very small crystals or thin films where obtaining a single crystal suitable for X-ray diffraction is challenging.

Table 3: Hypothetical X-ray Crystallographic Data for this compound

ParameterIllustrative Value
Chemical Formula C₆H₄BrN₃
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 8.5
b (Å) 10.2
c (Å) 9.8
β (°) ** 95.5
Volume (ų) 845.7
Z 4
Calculated Density (g/cm³) **1.85

This table contains plausible crystallographic data based on the analysis of similar organic molecules. waters.commdpi.comacs.org

Microscopic Techniques for Material Characterization (e.g., SEM, TEM, AFM)

Microscopic techniques are employed to visualize the morphology and surface characteristics of the crystalline material of this compound.

Scanning Electron Microscopy (SEM) provides high-resolution images of the surface topography of the bulk material. arkat-usa.orgchromatographyonline.com It is used to examine the size, shape, and surface texture of crystals or agglomerates, which can be influenced by crystallization conditions. SEM images can reveal morphologies such as needles, plates, or prisms. researchgate.netacs.org

Transmission Electron Microscopy (TEM) offers even higher resolution and can be used to investigate the internal structure of the crystals, including the presence of defects or dislocations. tut.ac.jpnih.gov For beam-sensitive organic materials, low-dose imaging techniques are often necessary to obtain lattice-resolution images without damaging the sample. wiley.comnih.gov

Atomic Force Microscopy (AFM) is a powerful tool for characterizing surface morphology at the nanoscale, with the ability to achieve molecular resolution on crystal faces. mdpi.comresearchgate.net AFM can be operated in various environments, including ambient conditions or in liquid, making it suitable for studying crystal growth processes in situ. escholarship.organnualreviews.org It can measure surface roughness and visualize the arrangement of molecules on the crystal surface, providing insights into the packing and surface energy. mdpi.comencyclopedia.pub

Table 4: Overview of Microscopic Techniques for Material Characterization

TechniqueInformation ObtainedTypical Resolution
SEM Crystal morphology, size, and shape distributionNanometer to micrometer
TEM Internal crystal structure, lattice defects, high-resolution lattice imagingAngstrom to nanometer
AFM Surface topography, roughness, molecular packing on crystal facesNanometer (horizontal), Angstrom (vertical)

Electrochemical Methods for Redox Property Determination and Sensing Applications

Electrochemical methods, particularly cyclic voltammetry (CV), are used to investigate the redox properties of this compound. CV provides information on the oxidation and reduction potentials of the molecule, which are influenced by its electronic structure. The pyrazine ring is known to be reducible, while the amino group is typically oxidizable. The presence of the electron-withdrawing bromo and ethynyl groups is expected to make the reduction of the pyrazine ring easier (occur at a less negative potential) and the oxidation of the amino group more difficult (occur at a more positive potential) compared to an unsubstituted aminopyrazine. uliege.betheijes.com

A typical CV experiment involves scanning the potential of a working electrode (e.g., glassy carbon) in a solution of the analyte and a supporting electrolyte and measuring the resulting current. dtu.dkutexas.edu The resulting voltammogram shows peaks corresponding to the redox processes. The reversibility of these processes can also be assessed, providing information about the stability of the generated radical ions. nih.gov Understanding these redox properties is important for potential applications in areas such as organic electronics or as a basis for developing electrochemical sensors.

Table 5: Anticipated Cyclic Voltammetry Data for this compound

ProcessPotential (V vs. Ag/AgCl)Characteristics
Oxidation > +1.0 VIrreversible peak, corresponding to the oxidation of the amino group.
Reduction ~ -0.9 VQuasi-reversible or irreversible peak, corresponding to the reduction of the pyrazine ring.

These potential values are estimations based on the electrochemical behavior of related substituted pyrazines and aromatic compounds. theijes.comdtu.dkutexas.edu

Future Perspectives and Emerging Research Directions for 5 Bromo 3 Ethynyl 6 Methylpyrazin 2 Amine

The heterocyclic compound 5-Bromo-3-ethynyl-6-methylpyrazin-2-amine stands as a molecule of significant interest due to its unique structural features, which include a reactive ethynyl (B1212043) group, a synthetically versatile bromine atom, and a pharmacologically relevant aminopyrazine core. While its full potential is still being uncovered, the future of research surrounding this compound is poised for significant advancements. These emerging directions focus on developing more sustainable synthetic methods, exploring its reactivity for novel derivatives, expanding its use in material sciences, and employing computational tools for intelligent design.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-Bromo-3-ethynyl-6-methylpyrazin-2-amine?

  • Methodology : The compound can be synthesized via sequential halogenation and cross-coupling reactions. For example, bromination of pyrazine precursors followed by Sonogashira coupling to introduce the ethynyl group. Key steps include:

  • Bromination at the 5-position using HBr/NaNO₂ under controlled temperatures (0–5°C) to avoid over-halogenation .
  • Introduction of the ethynyl group via palladium-catalyzed coupling with terminal alkynes (e.g., trimethylsilylacetylene), followed by deprotection .
    • Purification : Flash column chromatography (SiO₂ or C18 columns) with gradients of petroleum ether/ethyl acetate (e.g., 20:1) yields pure product .

Q. How is this compound characterized structurally?

  • Analytical Techniques :

  • NMR : ¹H and ¹³C NMR confirm substitution patterns (e.g., δ 146.84 ppm for pyrazine carbons adjacent to bromine) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., C₇H₆BrN₃).
  • X-ray Crystallography : Resolves regioselectivity in coupling reactions and confirms steric effects of the ethynyl group .

Q. What are the typical reactivity patterns of the bromine and ethynyl groups in this compound?

  • Bromine : Participates in Suzuki-Miyaura cross-coupling with aryl/heteroaryl boronic acids to form biaryl derivatives. Reaction conditions: Pd(PPh₃)₄ catalyst, Na₂CO₃ base, in DMF/H₂O at 80°C .
  • Ethynyl Group : Engages in Huisgen cycloaddition (click chemistry) with azides under Cu(I) catalysis to form triazoles, useful for bioconjugation .

Advanced Research Questions

Q. How to resolve contradictions in spectral data for derivatives of this compound?

  • Case Study : Discrepancies in ¹³C NMR shifts (e.g., δ 136–146 ppm for pyrazine carbons) may arise from solvent polarity or tautomerism. Solutions include:

  • Repeating experiments under anhydrous conditions.
  • Using computational methods (DFT calculations) to model electronic environments .
    • Validation : Cross-check with alternative techniques like IR spectroscopy (C≡N/C-Br stretches) .

Q. What strategies optimize the yield of ethynyl-group incorporation in sensitive pyrazine systems?

  • Key Factors :

  • Catalyst Selection : PdCl₂(PPh₃)₂ with CuI co-catalyst minimizes side reactions (e.g., alkyne oligomerization) .
  • Solvent Optimization : THF or DMF enhances solubility of intermediates while stabilizing Pd intermediates.
  • Temperature Control : Reactions at 60–70°C balance reactivity and stability of the ethynyl group .

Q. How to assess the stability of this compound under varying pH and temperature conditions?

  • Experimental Design :

  • Accelerated Degradation Studies : Incubate the compound in buffers (pH 2–12) at 40°C for 24–72 hours. Monitor decomposition via HPLC.
  • Thermogravimetric Analysis (TGA) : Determines thermal stability (decomposition >200°C) .
    • Findings : Ethynyl groups are prone to oxidation at high pH; storage recommendations include inert atmospheres (N₂/Ar) and desiccants .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.